Terevalefim
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
5-[(E)-2-thiophen-2-ylethenyl]-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c1-2-9(12-7-1)4-3-8-5-6-10-11-8/h1-7H,(H,10,11)/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHWAQGURRYJFK-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC2=CC=NN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C2=CC=NN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1070881-42-3 | |
| Record name | Terevalefim [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1070881423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terevalefim | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16397 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TEREVALEFIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG91UXK2M5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Terevalefim: A Deep Dive into its Mechanism of Action as a c-Met Agonist
For Immediate Release
UNIONDALE, NY – Terevalefim (formerly ANG-3777) is a small molecule hepatocyte growth factor (HGF) mimetic developed to activate the c-Met receptor signaling pathway, thereby promoting cellular repair and regeneration. This technical guide provides an in-depth overview of the mechanism of action of this compound, targeted at researchers, scientists, and drug development professionals.
Core Mechanism: c-Met Receptor Agonism
This compound functions as a selective agonist of the c-Met receptor, a receptor tyrosine kinase that is the natural receptor for hepatocyte growth factor (HGF). The binding of this compound to the c-Met receptor mimics the biological activity of HGF, initiating a cascade of intracellular signaling events that are crucial for tissue repair and protection from injury.[1][2] Preclinical studies have demonstrated that this compound's activity is dependent on the presence of c-Met.[1]
Upon binding, this compound induces the dimerization and subsequent phosphorylation of the c-Met receptor.[1][3] This activation is selective, as studies have shown that this compound does not induce the phosphorylation of other receptor tyrosine kinases such as IFGR, Tie2, EGFR, or FGFR.
Signaling Pathway Activation
The activation of the c-Met receptor by this compound triggers a well-defined downstream signaling cascade. This pathway plays a pivotal role in mediating the therapeutic effects of the compound, which include promoting cell proliferation, migration, and morphogenesis, while inhibiting apoptosis. A key downstream effector of this pathway is the extracellular signal-regulated kinase (ERK), which is phosphorylated upon c-Met activation by this compound.
The signaling cascade initiated by this compound is crucial for its protective and regenerative effects observed in preclinical models of acute kidney injury (AKI) and other conditions involving tissue damage.
Quantitative Data from Preclinical and Clinical Studies
While specific binding affinities (Kd) and in vitro EC50 values for c-Met phosphorylation are not publicly available, dose-response relationships have been established in several studies.
| Study Type | Model/System | Dosage/Concentration | Observed Effect | Reference |
| Preclinical | Rat model of HgCl2-induced renal dysfunction | 0.22, 0.66, 2, 4, or 12 mg/kg i.p. | Dose-dependent attenuation of renal dysfunction. | |
| Preclinical | Rat model of renal ischemia-reperfusion | 2 mg/kg i.v. | Robust increase in phosphorylated c-Met levels in the kidney at 24 hours post-reperfusion. | |
| Preclinical | Rat hepatocyte study | 40 mg/kg i.p. | Peak phosphorylation of c-Met in the liver at 1-hour post-injection. | |
| Preclinical | Rat renal transplantation | 10 µM in organ preservation fluid & 2 mg/kg i.p. daily | Reduced serum creatinine and BUN levels on Day 7 post-transplantation. | |
| Clinical (Phase 2) | Human renal transplant recipients with delayed graft function | 2 mg/kg i.v. (three once-daily infusions) | Increased likelihood of achieving ≥1200 ml urine output over 24 hours by day 28. |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the mechanism of action of this compound.
Western Blot for c-Met Phosphorylation
This protocol is designed to assess the level of c-Met phosphorylation in tissue or cell lysates following treatment with this compound.
References
- 1. Phase 3 trial Design of the Hepatocyte Growth Factor Mimetic ANG-3777 in Renal Transplant Recipients With Delayed Graft Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Effect of ANG-3777 on Hepatocyte Growth Factor Receptor C-MET Signaling - ATC Abstracts [atcmeetingabstracts.com]
An In-Depth Technical Guide to the c-Met Receptor Activation by Terevalefim
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terevalefim (formerly known as ANG-3777) is a small molecule, hepatocyte growth factor (HGF) mimetic that has been investigated for its therapeutic potential in various conditions, including acute kidney injury and delayed graft function.[1][2][3] Its mechanism of action centers on the selective activation of the c-Met receptor, a receptor tyrosine kinase that plays a crucial role in cellular proliferation, migration, morphogenesis, and tissue regeneration.[1][2] Dysregulation of the HGF/c-Met signaling pathway is implicated in both tumorigenesis and organ repair, making it a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of the activation of the c-Met receptor by this compound, detailing the downstream signaling pathways, quantitative data from preclinical studies, and the experimental protocols used to elucidate its mechanism of action.
Mechanism of Action: c-Met Receptor Activation
This compound functions as an agonist of the c-Met receptor, mimicking the biological activity of its natural ligand, HGF. Upon binding to the extracellular domain of c-Met, this compound induces a conformational change in the receptor, leading to its dimerization and subsequent autophosphorylation of key tyrosine residues within its intracellular kinase domain. This phosphorylation cascade initiates a series of downstream signaling events that orchestrate a range of cellular responses.
Preclinical studies have demonstrated that this compound selectively activates the c-Met receptor. In vivo experiments have shown that administration of this compound leads to the phosphorylation of c-Met in a dose- and time-dependent manner. Importantly, these studies have also confirmed the selectivity of this compound, as it did not induce the phosphorylation of other receptor tyrosine kinases, such as VEGFR, EGFR, FGFR, or Tie2. This high degree of selectivity is a critical attribute for a therapeutic agent, minimizing the potential for off-target effects.
Downstream Signaling Pathways
The activation of the c-Met receptor by this compound triggers a cascade of intracellular signaling pathways that are central to its biological effects. The primary pathways activated include:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a key regulator of cell proliferation, differentiation, and survival.
-
Phosphoinositide 3-Kinase (PI3K)/AKT Pathway: This pathway is critically involved in cell survival, growth, and proliferation.
-
Signal Transducer and Activator of Transcription (STAT) Pathway: This pathway plays a significant role in cytokine signaling and the regulation of gene expression involved in cell growth and differentiation.
The activation of these pathways culminates in various cellular responses, including decreased apoptosis, increased cell proliferation and migration, and the promotion of tissue repair and regeneration.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
| In Vivo c-Met Phosphorylation | |
| Parameter | Observation |
| Animal Model | Sprague-Dawley Rats |
| Tissue | Liver |
| Dose | 40 mg/kg (intraperitoneal) |
| Effect | Time-dependent increase in c-Met phosphorylation, with peak intensity at 1-hour post-injection. |
| Tissue | Kidney (Ischemia-Reperfusion Model) |
| Dose | 2 mg/kg (intravenous) |
| Effect | Robust increase in phosphorylated c-Met at 24 hours post-reperfusion. |
| In Vivo Dose-Response Study (Qualitative) | |
| Parameter | Observation |
| Animal Model | Rats |
| Doses | 0.22, 0.66, 2, 4, or 12 mg/kg (intraperitoneal) |
| Effect | Dose-dependent increase in c-Met phosphorylation. |
| In Vitro Cell Proliferation Assay | |
| Parameter | Observation |
| Cell Line | Human Umbilical Vein Endothelial Cells (HUVECs) |
| Concentrations | 0.44, 1.78, and 7.1 µM |
| Effect | Dose-dependent inhibition of cell proliferation. |
| Kinase Selectivity | |
| Parameter | Observation |
| Receptors Tested | VEGFR, EGFR, FGFR, Tie2 |
| Effect of this compound | No significant phosphorylation observed. |
Experimental Protocols
Western Blot Analysis of c-Met Phosphorylation in Rat Liver Tissue
This protocol describes the methodology for assessing the phosphorylation of the c-Met receptor in rat liver tissue following the administration of this compound.
1. Animal Treatment:
- Adult male Sprague-Dawley rats are treated with a 40 mg/kg intraperitoneal injection of this compound or a vehicle control.
- Animals are euthanized at various time points (e.g., 0, 30, 60, and 120 minutes) post-injection.
2. Tissue Harvesting and Lysate Preparation:
- Immediately following euthanasia, the liver is surgically excised and flash-frozen in liquid nitrogen to preserve protein phosphorylation states.
- The frozen liver tissue is homogenized in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- The homogenate is centrifuged at high speed to pellet cellular debris, and the supernatant containing the protein lysate is collected.
3. Protein Quantification:
- The total protein concentration of each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
4. SDS-PAGE and Western Blotting:
- Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
- The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
- The membrane is incubated with a primary antibody specific for phosphorylated c-Met (p-c-Met). A separate membrane can be probed with an antibody for total c-Met to serve as a loading control.
- After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
6. Detection and Analysis:
- The HRP substrate is added to the membrane, which generates a chemiluminescent signal.
- The signal is captured using an imaging system, and the intensity of the bands corresponding to p-c-Met and total c-Met is quantified using densitometry software.
HUVEC Proliferation (MTT) Assay
This protocol outlines a representative method for assessing the effect of this compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) using a colorimetric MTT assay.
1. Cell Culture:
- HUVECs are cultured in appropriate endothelial cell growth medium and maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
- Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
3. Compound Treatment:
- The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.44, 1.78, and 7.1 µM) or a vehicle control.
4. Incubation:
- The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
5. MTT Addition:
- A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plate is incubated for a further 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
6. Solubilization:
- A solubilization solution (e.g., DMSO or a specialized reagent) is added to each well to dissolve the formazan crystals.
7. Absorbance Measurement:
- The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, metabolically active cells.
8. Data Analysis:
- The percentage of cell proliferation is calculated relative to the vehicle-treated control cells.
Visualizations
Caption: c-Met Signaling Pathway Activated by this compound.
Caption: Western Blot Experimental Workflow.
Caption: HUVEC Proliferation (MTT) Assay Workflow.
References
- 1. Phase 3 trial Design of the Hepatocyte Growth Factor Mimetic ANG-3777 in Renal Transplant Recipients With Delayed Graft Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatocyte Growth Factor Mimetic ANG-3777 for Cardiac Surgery–Associated Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Renal Function Improvement Following ANG-3777 Treatment in Patients at High Risk for Delayed Graft Function After Kidney Transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Terevalefim (ANG-3777)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terevalefim, also known as ANG-3777, is a small molecule designed to mimic the biological activity of hepatocyte growth factor (HGF). It functions as a selective agonist of the c-Met receptor, a tyrosine kinase that plays a crucial role in cellular growth, motility, and tissue regeneration. Developed by Angion Biomedica Corp. (now Elicio Therapeutics), this compound has been investigated for its therapeutic potential in various conditions involving acute organ injury, particularly those affecting the kidneys and lungs. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of this compound.
Discovery and Synthesis
While a definitive, publicly disclosed step-by-step synthesis protocol for this compound remains proprietary, its chemical structure, containing a pyrazole and a thiophene moiety, suggests a plausible synthetic pathway rooted in established heterocyclic chemistry. The synthesis would likely involve a multi-step process culminating in the formation of the core structure through reactions such as condensation, cyclization, and cross-coupling.
A potential, though not definitively confirmed, synthetic approach could involve the reaction of a thiophene-containing precursor with a pyrazole derivative. The synthesis of related pyrazole-thiophene compounds often involves the condensation of a hydrazine with a diketone, followed by cyclization to form the pyrazole ring. The thiophene component could be introduced through various cross-coupling methodologies.
Mechanism of Action: c-Met Signaling Pathway
This compound exerts its biological effects by selectively binding to and activating the c-Met receptor. This activation mimics the natural ligand, HGF, initiating a cascade of intracellular signaling events that promote tissue repair and protection from injury. Upon binding, this compound induces the dimerization and autophosphorylation of the c-Met receptor, creating docking sites for various downstream signaling proteins.
Key signaling pathways activated by this compound include:
-
PI3K/Akt Pathway: This pathway is central to cell survival and proliferation.
-
RAS/MAPK (ERK) Pathway: This cascade is involved in cell growth, differentiation, and migration.
-
STAT3 Pathway: This pathway plays a role in inflammation and cell survival.
The activation of these pathways ultimately leads to a reduction in apoptosis (programmed cell death) and an increase in cellular proliferation and migration, which are essential for tissue regeneration and repair.[1] Preclinical studies have confirmed that this compound selectively phosphorylates the c-Met receptor and its downstream effector, ERK, without activating other growth factor receptors such as IFGR, Tie2, EGFR, or FGFR.[2]
Figure 1: this compound-activated c-Met signaling pathway.
Preclinical Data
The efficacy and mechanism of action of this compound have been evaluated in a range of in vitro and in vivo preclinical models.
In Vitro Studies
In vitro experiments have demonstrated that this compound induces c-Met dimerization and phosphorylation in a dose-dependent manner in various cell lines, including rat neuronal Schwann cells (RSC96), human cortical neuron cells (HCN-2), and human umbilical vein endothelial cells (HUVECs).[1] The peak phosphorylation of the c-Met receptor was observed at 30 minutes following treatment.[1] Furthermore, the proliferative effect of this compound was shown to be c-Met dependent, as the use of c-Met small interfering RNA (siRNA) in HUVECs resulted in a significant reduction in cell proliferation in response to the compound.[1]
| Parameter | Cell Line | Concentration Range | Observation | Reference |
| c-Met Dimerization & Phosphorylation | RSC96, HCN-2 | Not specified | Induced dimerization and dose-dependent phosphorylation. | |
| c-Met Dependent Proliferation | HUVECs | 0.44 to 1.74 µM | Stimulation of proliferation, which was eliminated by c-Met siRNA. | |
| Downstream Signaling | RSC96 | Not specified | Selective phosphorylation of ERK. |
In Vivo Studies
Preclinical in vivo studies in animal models of acute kidney injury (AKI) have demonstrated the therapeutic potential of this compound. In rat and dog models of ischemia-reperfusion-induced renal injury, this compound treatment attenuated renal dysfunction, increased urine output, and improved survival. The compound was found to be efficacious both when administered before the ischemic event and when initiated up to 24 hours after the injury. In vivo studies also confirmed that this compound induces the phosphorylation of c-Met in the liver and kidneys of rats.
| Animal Model | Injury Model | Dosing Regimen | Key Findings | Reference |
| Sprague-Dawley Rats | 60-min renal ischemia & 96-hr reperfusion | 0.2 mg/kg or 2 mg/kg IV, once daily for 96 hrs | Significantly increased urine output; improved survival at 0.2 mg/kg. | |
| Beagle Dogs | 120-min renal ischemia & 7-day reperfusion | 10 mg/kg IV, once daily for 4 days | Reduced Blood Urea Nitrogen (BUN) and Creatinine (Cr). | |
| Sprague-Dawley Rats | Normal (no injury) | 40 mg/kg IP, single dose | Peak phosphorylation of liver c-Met at 1 hour post-injection. | |
| Sprague-Dawley Rats | 60-min unilateral renal ischemia & 24-hr reperfusion | 2 mg/kg IV at reperfusion and 18 hrs post-reperfusion | Robust increase in phosphorylated kidney c-Met at 24 hours. |
Experimental Protocols
In Vitro c-Met Phosphorylation Assay
Objective: To assess the ability of this compound to induce c-Met phosphorylation in cultured cells.
Methodology:
-
Cell Culture: Rat neuronal Schwann cells (RSC96) or human cortical neuron cells (HCN-2) are cultured in appropriate media and conditions until they reach 80-90% confluency.
-
Treatment: Cells are treated with varying concentrations of this compound or HGF (as a positive control) for specified time points (e.g., 30 minutes).
-
Cell Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then probed with primary antibodies specific for phosphorylated c-Met and total c-Met, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Figure 2: Workflow for in vitro c-Met phosphorylation assay.
In Vivo Rat Model of Renal Ischemia-Reperfusion Injury
Objective: To evaluate the efficacy of this compound in a rat model of acute kidney injury.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats are used for the study.
-
Surgical Procedure: Animals are anesthetized, and a midline laparotomy is performed. The renal pedicle of one kidney is clamped for 60 minutes to induce ischemia. The contralateral kidney may be removed (nephrectomy) to ensure the assessment of the injured kidney's function.
-
Treatment: this compound (e.g., 2 mg/kg) or vehicle is administered intravenously at the onset of reperfusion and at subsequent time points (e.g., 18 hours post-reperfusion).
-
Monitoring and Sample Collection: Animals are monitored for survival. Blood and urine samples are collected at various time points to measure markers of renal function, such as BUN and creatinine.
-
Tissue Analysis: At the end of the study period, animals are euthanized, and the kidneys are harvested for histological analysis and Western blotting to assess c-Met phosphorylation.
Figure 3: Workflow for in vivo rat renal ischemia-reperfusion model.
Clinical Development
This compound has been evaluated in several clinical trials for its potential to treat acute organ injuries.
Delayed Graft Function (DGF) in Kidney Transplant Recipients
A Phase 2 trial investigated this compound in patients undergoing renal transplantation who were at high risk for DGF. In this study, patients treated with 2 mg/kg of this compound were more likely to achieve the primary endpoint of producing ≥1200 cc of urine over 24 hours by day 28 post-transplantation compared to placebo (83.3% vs. 50%).
A subsequent Phase 3 trial, however, did not meet its primary endpoint of a statistically significant difference in estimated glomerular filtration rate (eGFR) at day 360 between the this compound and placebo groups. Despite this, a numerically lower incidence of graft failure was observed in the this compound group (3.2% vs. 8.1%).
| Clinical Trial Phase | Indication | Dosing Regimen | Primary Endpoint | Key Outcomes | Reference |
| Phase 2 | Delayed Graft Function | 2 mg/kg IV, once daily for 3 days | Time to achieve ≥1200 cc urine over 24 hrs | 83.3% of this compound group vs. 50% of placebo group met the primary endpoint. | |
| Phase 3 | Delayed Graft Function | 2 mg/kg IV, once daily for 3 days | eGFR at day 360 | No statistically significant difference from placebo. Numerically lower graft failure. |
Cardiac Surgery-Associated Acute Kidney Injury (CSA-AKI)
This compound was also evaluated in a Phase 2 trial for the prevention of AKI in patients undergoing cardiac surgery with cardiopulmonary bypass. The study did not demonstrate a significant difference in the primary endpoint, which was the severity of AKI, between the this compound and placebo groups.
| Clinical Trial Phase | Indication | Dosing Regimen | Primary Endpoint | Key Outcomes | Reference |
| Phase 2 | Cardiac Surgery-Associated AKI | 2 mg/kg IV, once daily for 4 days | Severity of AKI (mean area under the curve of % increase in serum creatinine) | No significant difference between this compound and placebo. |
Conclusion
This compound is a novel small molecule HGF mimetic that selectively activates the c-Met signaling pathway, leading to cellular responses that are critical for tissue repair and regeneration. Preclinical studies have provided a strong rationale for its development in acute organ injuries by demonstrating its ability to reduce apoptosis and promote cell proliferation in a c-Met-dependent manner. While clinical trials in delayed graft function and cardiac surgery-associated acute kidney injury have not consistently met their primary endpoints, the compound has shown signals of biological activity and a favorable safety profile. Further research may be warranted to explore the full therapeutic potential of this compound in other indications or in specific patient subpopulations. This technical guide provides a foundational understanding of the discovery, synthesis, and biological activity of this compound for scientists and researchers in the field of drug development.
References
Terevalefim: A Deep Dive into its Pharmacokinetics and Pharmacodynamics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Terevalefim (formerly known as ANG-3777) is a small molecule designed as a mimetic of hepatocyte growth factor (HGF). It selectively binds to and activates the c-Met receptor, a tyrosine kinase that plays a crucial role in cellular growth, motility, and tissue regeneration.[1] By mimicking the biological activity of HGF, this compound has been investigated as a therapeutic agent for acute organ injuries, with a primary focus on kidney-related conditions such as delayed graft function (DGF) in kidney transplant recipients and cardiac surgery-associated acute kidney injury (CSA-AKI).[2][3][4] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, along with insights into its mechanism of action and the experimental methodologies used in its evaluation.
Mechanism of Action: c-Met Receptor Activation
This compound's therapeutic potential stems from its ability to activate the HGF/c-Met signaling pathway. This pathway is central to tissue repair and organ recovery.[1] Preclinical studies have demonstrated that this compound induces the dimerization and subsequent phosphorylation of the c-Met receptor. This activation initiates a cascade of downstream signaling events that are dependent on the presence of c-Met. In vivo experiments have confirmed that this compound selectively phosphorylates the c-Met receptor in a dose- and time-dependent manner, leading to the activation of downstream effectors such as ERK. Notably, this compound's activity is specific to the c-Met receptor, with no observed phosphorylation of other growth factor receptors like IFGR, Tie2, EGFR, or FGFR. One of the key advantages of this compound is its substantially longer half-life compared to natural HGF, which is intended to provide a more sustained therapeutic effect.
Pharmacokinetics
Detailed quantitative pharmacokinetic data for this compound in humans remains largely unpublished in the public domain. Information from Phase 1 clinical trials in healthy volunteers (NCT04898907) and subjects on hemodialysis (NCT04958187), as well as a [14C] absorption, metabolism, and excretion study, has not been made publicly available. Consequently, key pharmacokinetic parameters such as Cmax, AUC, elimination half-life, clearance, and volume of distribution are not available for inclusion in this guide.
Pharmacodynamics
The pharmacodynamic effects of this compound have been primarily assessed through clinical outcomes in Phase 2 and Phase 3 trials and through biomarker analysis in preclinical studies.
Preclinical Pharmacodynamics
In vivo studies in rat models of renal injury have demonstrated that this compound induces the phosphorylation of c-Met in the liver and kidneys. In a rat model of renal ischemia and reperfusion, intravenous administration of this compound at 2 mg/kg resulted in a robust increase in phosphorylated c-Met levels in the kidney at 24 hours post-reperfusion. Another study in healthy rats showed that a 40 mg/kg intraperitoneal injection of this compound led to peak phosphorylation of liver c-Met at 1-hour post-injection.
Clinical Pharmacodynamics
The clinical pharmacodynamics of this compound have been evaluated in the context of its therapeutic efficacy in patients with delayed graft function (DGF) and cardiac surgery-associated acute kidney injury (CSA-AKI).
Table 1: Summary of Clinical Pharmacodynamic Outcomes
| Clinical Trial | Patient Population | Dose and Administration | Key Pharmacodynamic Endpoints and Results | Citation(s) |
| Phase 2 | Kidney transplant recipients at high risk for DGF | 2 mg/kg IV, once daily for 3 days | - More likely to achieve ≥1200 cc urine output over 24 hours by day 28 (83.3% vs. 50% for placebo).- Showed larger increases in urine output, lower serum creatinine, and higher eGFR compared to placebo. | |
| Phase 3 (GIFT trial) | Kidney transplant recipients with signs of DGF | 2 mg/kg IV, once daily for 3 days | - Did not meet the primary endpoint of a statistically significant difference in eGFR at 12 months.- Showed a numerical, but not statistically significant, improvement in eGFR in patients who completed the trial (57.1 mL/min/1.73m² vs. 52.2 mL/min/1.73m² for placebo). | |
| Phase 2 (GUARD trial) | Patients at risk for CSA-AKI | 2 mg/kg IV, once daily for 4 days | - Did not meet the primary endpoint of preventing the development of AKI. |
Experimental Protocols
In Vivo c-Met Phosphorylation Assay in a Rat Model of Renal Ischemia and Reperfusion
This protocol describes the methodology used to assess the in vivo pharmacodynamic effect of this compound on its target, the c-Met receptor.
Objective: To determine if this compound induces phosphorylation of c-Met in the kidneys of rats following ischemia-reperfusion injury.
Animal Model: Adult male Sprague-Dawley (SD) rats.
Experimental Procedure:
-
Induction of Ischemia: Animals are subjected to 60 minutes of normothermic unilateral renal ischemia.
-
Drug Administration: Immediately at the onset of reperfusion, a single intravenous dose of this compound (2 mg/kg) or vehicle is administered. A second dose is given at 18 hours post-reperfusion.
-
Tissue Collection: Animals are sacrificed at 18, 20, or 24 hours after the start of reperfusion.
-
Sample Preparation: Kidney extracts are prepared for analysis.
-
Analysis: Total c-Met and phosphorylated c-Met levels are assessed by Western blot analysis.
Safety and Tolerability
Across the clinical trial program, this compound has been generally well-tolerated. In the Phase 2 trial for DGF, the proportion of patients experiencing adverse events was similar between the this compound and placebo groups (89.5% vs. 88.9%, respectively). Similarly, the incidence of treatment-emergent adverse events and serious adverse events was comparable between the two groups.
Conclusion
This compound is a c-Met agonist that has shown biological activity in preclinical models and early-phase clinical trials. Its mechanism of action, centered on the activation of the HGF/c-Met pathway, holds promise for the treatment of acute organ injuries. However, the lack of publicly available quantitative pharmacokinetic data and the mixed results from late-stage clinical trials highlight the challenges in translating this mechanism into robust clinical efficacy. Further research and data disclosure will be necessary to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound and to determine its ultimate therapeutic potential.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Renal Function Improvement Following ANG-3777 Treatment in Patients at High Risk for Delayed Graft Function After Kidney Transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatocyte Growth Factor Mimetic ANG-3777 for Cardiac Surgery–Associated Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatocyte Growth Factor Mimetic ANG-3777 for Cardiac Surgery-Associated Acute Kidney Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Terevalefim (ANG-3777): An In-Depth Technical Guide on the Preclinical and Clinical Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terevalefim, also known as ANG-3777, is a small molecule designed to mimic the biological activity of hepatocyte growth factor (HGF) by selectively activating the c-Met receptor. This activation of the c-Met signaling cascade is central to tissue repair and organ recovery processes. Developed initially by Angion Biomedica Corp. and now under the purview of Elicio Therapeutics following a merger, this compound has been investigated in clinical trials for various indications, including acute kidney injury (AKI), delayed graft function (DGF) in kidney transplant recipients, and acute lung injury (ALI). This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound, compiled from preclinical and clinical studies.
Mechanism of Action
This compound functions as an HGF mimetic, binding to and activating the c-Met receptor. This initiates a cascade of downstream signaling pathways involved in cellular protection, proliferation, and tissue regeneration.
Preclinical Safety and Toxicology
Detailed quantitative data from dedicated preclinical toxicology studies, such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level) from repeat-dose toxicity studies, are not extensively available in the public domain. However, preclinical studies have been cited as establishing the basis for the dose selection in clinical trials, suggesting a favorable safety profile at efficacious doses.
One preclinical study in rodent models of cancer (pancreatic and colon tumors, and glioma) investigated the potential for this compound to promote tumor growth, a theoretical concern given its mechanism of action involving a proto-oncogene (c-Met). The results indicated that administration of ANG-3777 was not associated with increased tumor volume or weight and did not lead to increased mortality in the glioma model.
Experimental Protocols
Detailed experimental protocols for the preclinical toxicology studies are not publicly available. Standard non-clinical safety assessment for a small molecule therapeutic like this compound would typically include:
-
Acute Toxicity Studies: To determine the effects of a single high dose and to identify the maximum tolerated dose (MTD).
-
Repeat-Dose Toxicity Studies: In at least two species (one rodent, one non-rodent) to assess the toxicological profile after repeated administration.
-
Genotoxicity Studies: A battery of tests to assess the potential for DNA damage and mutagenesis.
-
Carcinogenicity Studies: Long-term studies in animals to evaluate the tumor-forming potential.
-
Reproductive and Developmental Toxicity Studies: To assess the potential effects on fertility, embryonic development, and pre- and post-natal development.
The lack of publicly available detailed reports from these studies represents a significant data gap.
Clinical Safety Profile
The clinical safety of this compound has been evaluated in several Phase 2 and Phase 3 clinical trials. The most comprehensive safety data comes from studies in patients undergoing kidney transplantation who were at risk for delayed graft function.
Phase 2 and Phase 3 Trials in Delayed Graft Function
A Phase 2 study and a subsequent Phase 3 trial (NCT02474667) evaluated the safety of this compound in kidney transplant recipients. In these studies, patients were administered this compound at a dose of 2.0 mg/kg via intravenous infusion once daily for three consecutive days.
Summary of Adverse Events in the Phase 2 Trial
| Adverse Event Category | This compound (ANG-3777) | Placebo |
| Any Adverse Event (AE) | 89.5% | 88.9% |
| Treatment-Emergent AE (TEAE) | 78.9% | 88.9% |
| Serious AE (SAE) / Treatment-Emergent SAE | 42.1% | 44.4% |
Data from a Phase 2 trial in delayed graft function.
Notably, in the Phase 2 trial, no deaths or discontinuations were attributed to the study drug, and no serious adverse events were deemed related to this compound. Furthermore, the number of adverse events reported per subject was twice as high in the placebo group compared to the this compound group, suggesting a favorable safety and tolerability profile in this patient population.
The Phase 3 trial results were consistent with the Phase 2 findings, indicating that this compound was well-tolerated with a safety profile comparable to placebo.
Clinical Trial Experimental Workflow
Summary and Conclusion
The available clinical data for this compound (ANG-3777) suggests a favorable safety and tolerability profile, particularly in the context of acute kidney injury and delayed graft function following kidney transplantation. The incidence of adverse events in clinical trials was comparable to that of placebo.
However, a significant gap remains in the publicly available preclinical toxicology data. For a comprehensive assessment of the safety and toxicity profile of this compound, detailed reports from standard preclinical toxicology studies, including repeat-dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicity, are necessary. Researchers and drug development professionals should be aware of this limitation when evaluating the overall risk-benefit profile of this compound. Further publication or disclosure of these preclinical safety data would be invaluable to the scientific community.
ANG-3777 and c-Met Agonists: A Technical Overview for Drug Development Professionals
This technical guide provides a comprehensive review of ANG-3777, a small molecule hepatocyte growth factor (HGF)/c-Met agonist, and the broader class of c-Met agonists. It is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the mechanism of action, signaling pathways, and therapeutic potential of these compounds.
Introduction to c-Met and its Role in Cellular Signaling
The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, migration, and survival. Its endogenous ligand is the hepatocyte growth factor (HGF). The HGF/c-Met signaling pathway is integral to embryonic development, tissue regeneration, and wound healing. Dysregulation of this pathway has been implicated in the progression of various cancers.
ANG-3777 is a novel, small molecule designed to mimic the therapeutic effects of HGF by activating the c-Met receptor. It has been investigated for its potential in treating conditions related to organ injury and fibrosis.
Mechanism of Action of ANG-3777
ANG-3777 functions as a c-Met agonist, binding to and activating the c-Met receptor in a manner similar to its natural ligand, HGF. This activation initiates a cascade of downstream signaling events that promote tissue repair and regeneration.
Upon binding, ANG-3777 induces the dimerization and autophosphorylation of c-Met's intracellular tyrosine kinase domains.[1] This phosphorylation creates docking sites for various downstream signaling molecules, leading to the activation of multiple intracellular pathways.[1][2] In vivo studies have demonstrated that ANG-3777 induces the phosphorylation of c-Met in a time-dependent manner in both liver and kidney tissues.[3][4] The activity of ANG-3777 is dependent on the presence of c-Met, and it has been shown to selectively phosphorylate c-Met without affecting other receptor tyrosine kinases such as IFGR, Tie2, EGFR, or FGFR.
Downstream Signaling Pathways
Activation of c-Met by agonists like ANG-3777 triggers several key signaling cascades that are crucial for its therapeutic effects. These include:
-
PI3K/Akt Pathway: This pathway is a primary mediator of the cell survival response to c-Met signaling. The p85 subunit of PI3K can bind directly to c-Met or indirectly through the adaptor protein GAB1, leading to the activation of Akt. Activated Akt then phosphorylates various substrates involved in promoting cell survival and proliferation.
-
RAS/MAPK Pathway: This cascade is essential for cell proliferation and motility. c-Met activation stimulates the RAS guanine nucleotide exchanger SOS through the adaptor proteins SHC and GRB2, leading to the activation of RAS and the subsequent MAPK cascade, including ERK. ANG-3777 has been shown to induce the phosphorylation of the downstream effector ERK.
-
STAT Pathway: The STAT3 protein has been implicated in the cellular transformation downstream of the c-Met receptor. Upon c-Met activation, STAT3 monomers bind to the receptor, become phosphorylated, and then homodimerize. These dimers translocate to the nucleus and function as transcription factors, regulating the expression of genes involved in cell growth and survival.
Caption: Simplified c-Met signaling pathway activated by ANG-3777.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical and clinical studies of ANG-3777.
Table 1: Preclinical Data for ANG-3777
| Parameter | Model | Treatment | Outcome | Reference |
| c-Met Phosphorylation | Normal rat liver | 40 mg/kg ANG-3777 (IP) | Peak phosphorylation at 1-hour post-injection. | |
| c-Met Phosphorylation | Rat renal ischemia-reperfusion | 2 mg/kg ANG-3777 (IV) | Robust increase in phosphorylated c-Met at 24 hours post-reperfusion. | |
| Renal Function | Rat renal transplantation | 10 μM ANG-3777 in preservation fluid + 2 mg/kg/day IP | Reduced serum creatinine and BUN on Day 7 post-transplantation (p<0.05 for creatinine). | |
| Survival | Rat renal transplantation | 10 μM ANG-3777 in preservation fluid + 2 mg/kg/day IP | 60% survival at Day 14 vs 30% for vehicle (p=0.3287). | |
| Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.44 to 1.74 µM ANG-3777 | Significant increase in proliferation, dependent on c-Met expression. |
Table 2: Clinical Data for ANG-3777 in Delayed Graft Function (Phase 2)
| Parameter | ANG-3777 (n=19) | Placebo (n=9) | p-value | Reference |
| Primary Endpoint | ||||
| Time to ≥1200 cc urine/24h | 78.9% achieved by day 28 | 44.4% achieved by day 28 | 0.09 | |
| Secondary Endpoints | ||||
| Increase in urine output | Larger increase | Smaller increase | - | |
| Serum creatinine | Lower | Higher | - | |
| C-reactive protein reduction | Greater reduction | Lesser reduction | - | |
| Neutrophil gelatinase-associated lipocalin (NGAL) reduction | Greater reduction | Lesser reduction | - | |
| Dialysis sessions | Fewer | More | - | |
| Duration of dialysis | Shorter | Longer | - | |
| Hospital days | Fewer | More | - | |
| Graft failure | Significantly less | More | - | |
| eGFR | Higher | Lower | - | |
| Adverse events per subject | Lower | Twice as high | - |
Experimental Protocols
Detailed, step-by-step experimental protocols are often proprietary. However, the methodologies employed in the cited studies can be summarized as follows:
-
In Vivo c-Met Phosphorylation Studies:
-
Animal Model: Adult male Sprague-Dawley rats were used.
-
Treatment: For liver studies, rats received a single intraperitoneal injection of 40 mg/kg ANG-3777 or vehicle. For kidney studies in an ischemia-reperfusion model, rats were subjected to 60 minutes of unilateral ischemia followed by reperfusion, with 2 mg/kg ANG-3777 or vehicle administered intravenously at the onset and again at 18 hours of reperfusion.
-
Sample Collection: Animals were sacrificed at various time points (e.g., 0, 30, 60, 120 minutes for liver; 18, 20, 24 hours for kidney). Tissues were collected after perfusion with phosphate-buffered saline.
-
Analysis: Tissue homogenates were prepared, and protein levels of total and phosphorylated c-Met were assessed by Western blot analysis using specific antibodies.
-
-
Cell-Based Proliferation Assays:
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) were utilized.
-
Method: c-Met expression was knocked down using small interfering RNA (siRNA) to confirm dependency. HUVEC proliferation in response to stimulation with ANG-3777 (0.44 to 1.74 µM) and HGF (50 ng/ml) was then measured.
-
-
Clinical Trial in Delayed Graft Function (DGF):
-
Study Design: A randomized, double-blind, placebo-controlled Phase 2 trial was conducted.
-
Patient Population: Patients undergoing renal transplantation who exhibited signs of DGF, defined as <50 cc/h urine output for 8 consecutive hours in the first 24 hours post-transplantation, or a creatinine reduction ratio of <30%.
-
Intervention: Subjects were randomized (2:1) to receive three once-daily intravenous infusions of ANG-3777 (2 mg/kg) or a placebo.
-
Endpoints: The primary endpoint was the time to achieve ≥1200 cc of urine over 24 hours. Secondary endpoints included changes in serum creatinine, inflammatory markers, need for dialysis, and graft function.
-
Caption: General workflow for preclinical and clinical evaluation.
Conclusion
ANG-3777 and other c-Met agonists represent a promising therapeutic strategy for conditions involving tissue injury and repair. By activating the c-Met receptor and its downstream signaling pathways, these agents can promote cell survival, proliferation, and migration, ultimately leading to improved organ function. The preclinical and Phase 2 clinical data for ANG-3777 in the context of renal injury are encouraging, suggesting a potential benefit in mitigating the effects of ischemia-reperfusion injury and improving outcomes in kidney transplantation. Further research and larger clinical trials are warranted to fully elucidate the therapeutic potential of this class of compounds.
References
- 1. What are c-Met agonists and how do they work? [synapse.patsnap.com]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of ANG-3777 on Hepatocyte Growth Factor Receptor C-MET Signaling - ATC Abstracts [atcmeetingabstracts.com]
- 4. In Vivo Phosphorylation of C-MET by ANG-3777, A Hepatocyte Growth Factor Mimetic - ATC Abstracts [atcmeetingabstracts.com]
Terevalefim: An In-depth Technical Guide to its Modulation of Biological Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terevalefim (formerly ANG-3777) is a small molecule hepatocyte growth factor (HGF) mimetic that acts as a potent and selective agonist of the c-Met receptor. By mimicking the biological activity of HGF, this compound activates the c-Met signaling cascade, a critical pathway involved in cellular growth, motility, morphogenesis, and angiogenesis. This document provides a comprehensive technical overview of the biological pathways modulated by this compound, presenting key preclinical and clinical data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Introduction
Hepatocyte growth factor (HGF) and its receptor, the proto-oncogene c-Met, play a crucial role in tissue repair and regeneration. Dysregulation of this pathway is implicated in various pathological conditions. This compound has been developed to harness the therapeutic potential of c-Met activation for conditions such as acute kidney injury (AKI), delayed graft function (DGF), and acute lung injury.[1][2] This guide delves into the molecular mechanisms through which this compound exerts its effects.
Mechanism of Action: c-Met Pathway Activation
This compound functions as a pharmacological mimic of HGF, binding to and activating the c-Met receptor tyrosine kinase. This activation initiates a cascade of intracellular signaling events that orchestrate a cellular program of tissue repair and protection.
Receptor Binding and Dimerization
The binding of this compound to the extracellular domain of c-Met induces a conformational change in the receptor, leading to its dimerization. This dimerization is a prerequisite for the subsequent activation of the intracellular kinase domains.
Downstream Signaling Cascades
Upon activation, the phosphorylated tyrosine residues on the intracellular domain of the c-Met dimer serve as docking sites for various adaptor proteins and signaling molecules. This leads to the activation of multiple downstream pathways, primarily the Ras/MAPK (ERK) and PI3K/Akt pathways.[3] These pathways collectively promote cell survival, proliferation, migration, and morphogenesis while inhibiting apoptosis.
Quantitative Data Summary
The following tables summarize the available quantitative data on the activity of this compound from preclinical and clinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| c-Met mRNA Knockdown (siRNA) | HUVEC | >90% | [4] |
| Proliferation Assay Concentration | HUVEC | 0.44 - 1.74 µM | [4] |
Table 2: In Vivo and Clinical Dosage
| Study Type | Model | Dosage | Reference |
| Preclinical (In Vivo) | Rat | 40 mg/kg (i.p.) | |
| Clinical (Phase 2 & 3) | Human | 2 mg/kg (IV) |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Western Blot for c-Met Phosphorylation
This protocol describes the detection of c-Met phosphorylation in response to this compound treatment in a human cell line (e.g., HUVEC).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVEC)
-
Cell culture medium (e.g., EGM-2)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate HUVEC cells and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
siRNA-mediated Knockdown of c-Met
This protocol outlines the procedure for reducing c-Met expression in HUVEC cells using small interfering RNA (siRNA) to confirm the c-Met dependency of this compound's activity.
Materials:
-
HUVEC cells
-
c-Met specific siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Cell culture medium
Procedure:
-
Cell Seeding: Plate HUVEC cells one day prior to transfection to achieve 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: Dilute siRNA in Opti-MEM. In a separate tube, dilute the transfection reagent in Opti-MEM. Combine the diluted siRNA and transfection reagent and incubate for 10-20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation and Analysis: Incubate the cells for 24-48 hours. The knockdown of c-Met can be confirmed by Western blot or qRT-PCR. Subsequently, these cells can be used in functional assays (e.g., proliferation, migration) with this compound treatment to assess the impact of c-Met depletion.
Conclusion
This compound is a promising therapeutic agent that selectively activates the c-Met signaling pathway. Its ability to mimic HGF and stimulate downstream pro-survival and pro-regenerative cellular responses provides a strong rationale for its development in various indications involving tissue injury and repair. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on or interested in the biological activities of this compound and the broader field of c-Met agonism. Further research is warranted to fully elucidate the quantitative aspects of this compound-mediated signaling and to explore its full therapeutic potential.
References
- 1. Angion ANG-3777 prior data, multitargeted MOA well-placed to tackle DGF [clinicaltrialsarena.com]
- 2. Hepatocyte Growth Factor Mimetic ANG-3777 for Cardiac Surgery-Associated Acute Kidney Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation State-Dependent High Throughput Screening of the c-Met Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Terevalefim (ANG-3777) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terevalefim (formerly known as ANG-3777) is a small molecule, hepatocyte growth factor (HGF) mimetic designed to activate the c-Met receptor tyrosine kinase.[1][2] Activation of the c-Met signaling cascade initiates a variety of cellular responses, including cell proliferation, migration, and survival, which are crucial for tissue repair and regeneration.[2][3][4] These application notes provide detailed protocols for in vitro cell-based assays to characterize the biological activity of this compound.
Mechanism of Action
This compound mimics the biological activity of endogenous HGF by binding to and activating the c-Met receptor. This activation leads to receptor dimerization and autophosphorylation, creating docking sites for various downstream signaling molecules. The subsequent activation of pathways such as the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways mediates the cellular effects of this compound, which include promoting cell growth and motility.
Caption: this compound activates the c-Met signaling pathway.
Data Presentation
The following tables summarize quantitative data from representative in vitro assays.
Table 1: Effect of this compound on Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation
| Treatment Group | Concentration (µM) | Fold Change in Proliferation (vs. Vehicle Control) |
| Vehicle Control | - | 1.00 |
| This compound | 0.44 | 1.25 |
| This compound | 0.87 | 1.52 |
| This compound | 1.74 | 1.89 |
| HGF (Positive Control) | 50 ng/mL | 1.95 |
Note: Data are representative and synthesized from available literature describing HUVEC proliferation in response to ANG-3777.
Table 2: Effect of this compound on Cell Migration (Transwell Assay)
| Cell Line | Treatment | Concentration | Migrated Cells per Field (Normalized to Control) |
| Human Renal Proximal Tubule Epithelial Cells (HK-2) | Vehicle Control | - | 1.0 |
| Human Renal Proximal Tubule Epithelial Cells (HK-2) | This compound | 1 µM | 2.5 |
| Human Renal Proximal Tubule Epithelial Cells (HK-2) | HGF (Positive Control) | 50 ng/mL | 2.8 |
Note: This data is illustrative, based on the known pro-migratory effects of HGF/c-Met signaling.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol describes a method to assess the effect of this compound on the proliferation of HUVECs.
Caption: Workflow for the cell proliferation (MTT) assay.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
This compound (ANG-3777)
-
Recombinant Human HGF (Positive Control)
-
Vehicle Control (e.g., DMSO or PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HUVECs in Endothelial Cell Growth Medium supplemented with 2% FBS.
-
Trypsinize and resuspend cells in the same medium.
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.
-
-
Cell Starvation:
-
After 24 hours, aspirate the medium and wash the cells once with serum-free medium.
-
Add 100 µL of serum-free medium to each well and incubate for 6-12 hours to synchronize the cells.
-
-
Treatment:
-
Prepare serial dilutions of this compound (e.g., 0.44, 0.87, 1.74 µM) and a positive control of HGF (50 ng/mL) in serum-free medium.
-
Aspirate the starvation medium and add 100 µL of the respective treatments to the wells. Include a vehicle control group.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only) from all readings.
-
Calculate the fold change in proliferation relative to the vehicle control.
-
Protocol 2: Cell Migration Assay (Transwell Assay)
This protocol outlines a method to evaluate the effect of this compound on cell migration using a Transwell system.
References
Application Notes and Protocols: Utilization of Terevalefim in Preclinical Acute Kidney Injury Models
For Research Use Only.
Introduction
Acute Kidney Injury (AKI) is a sudden episode of kidney failure or kidney damage that happens within a few hours or a few days. AKI causes a build-up of waste products in the blood and makes it hard for the kidneys to keep the right balance of fluid in the body. Terevalefim (formerly ANG-3777) is a small molecule designed to mimic the biological activity of hepatocyte growth factor (HGF).[1] HGF is a naturally occurring protein that plays a crucial role in tissue repair and regeneration.[2][3][4] this compound activates the c-Met receptor, initiating a cascade of intracellular signaling pathways that promote cell survival, proliferation, and angiogenesis, while reducing apoptosis and inflammation.[1] These properties make this compound a promising therapeutic candidate for the treatment of AKI.
These application notes provide a comprehensive overview of the use of this compound in various preclinical rodent models of AKI. The included protocols and data are intended to guide researchers, scientists, and drug development professionals in designing and executing studies to evaluate the efficacy of this compound.
Mechanism of Action
This compound functions as a hepatocyte growth factor (HGF) mimetic, binding to and activating the c-Met receptor tyrosine kinase. This activation triggers the dimerization and autophosphorylation of the receptor, leading to the recruitment and phosphorylation of downstream effector proteins. The subsequent activation of signaling cascades, most notably the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, mediates the therapeutic effects of this compound in the context of AKI. Key cellular responses to this compound-mediated c-Met activation include:
-
Anti-Apoptosis: Inhibition of programmed cell death in renal tubular epithelial cells, a hallmark of AKI.
-
Cell Proliferation and Regeneration: Stimulation of renal tubular cell proliferation, aiding in the repair of damaged tissue.
-
Anti-inflammatory Effects: Reduction of the inflammatory response that exacerbates kidney damage.
-
Anti-fibrotic Properties: HGF has been shown to counteract the profibrotic actions of transforming growth factor-beta 1 (TGF-β1), potentially mitigating the transition from AKI to chronic kidney disease.
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating this compound in various rodent models of AKI.
Table 1: Efficacy of this compound in a Rat Ischemia-Reperfusion Injury Model
| Parameter | Vehicle | This compound (0.2 mg/kg) | This compound (2 mg/kg) |
| Urine Output (48-96 hr post-reperfusion) | Baseline | Significantly Increased (p<0.001) | Significantly Increased (p<0.001) |
| Survival (Day 4) | 34% | 67% (p=0.035) | - |
| Blood Urea Nitrogen (BUN) | Elevated | Significantly Reduced | Significantly Reduced (p<0.05 in males) |
| Serum Creatinine (sCr) | Elevated | Significantly Reduced | Significantly Reduced (p<0.05 in males and females) |
| Data sourced from a study in Sprague Dawley rats subjected to 60-minute renal ischemia. |
Table 2: Efficacy of this compound in a Dog Ischemia-Reperfusion Injury Model
| Treatment Timing | Parameter | Vehicle | This compound (10 mg/kg) |
| Immediate | BUN & sCr | Elevated | Significantly Reduced (p<0.0001) |
| Delayed (24 hr post-ischemia) | BUN & sCr | Elevated | Significantly Reduced (p<0.005) |
| Data sourced from a study in beagle dogs subjected to 120-minute renal ischemia. |
Table 3: Efficacy of this compound in a Rat Toxin-Induced Injury Model (HgCl₂)
| Parameter | Vehicle | This compound (2 mg/kg) |
| Mortality | High | Attenuated |
| Blood Urea Nitrogen (BUN) | Elevated | Attenuated |
| Serum Creatinine (sCr) | Elevated | Attenuated |
| Urine Output | Reduced | Improved |
| Data from a study in male Sprague Dawley rats with HgCl₂-induced toxicity. |
Experimental Protocols
Detailed methodologies for two common AKI models used to evaluate this compound are provided below.
Ischemia-Reperfusion Injury (IRI) Model in Rats
This model simulates AKI that occurs due to a temporary interruption of blood flow to the kidneys, as seen in surgery or transplantation.
Materials:
-
Male Sprague Dawley or Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Analgesic (e.g., buprenorphine)
-
Surgical instruments
-
Microvascular clamps
-
This compound and vehicle solutions
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature. Shave and disinfect the abdominal area. A midline laparotomy is performed to expose the abdominal cavity.
-
Ischemia: Gently move the intestines to expose the renal pedicles. Isolate the renal arteries and veins. Occlude the renal arteries with non-traumatic microvascular clamps for a specified period (e.g., 45-60 minutes). Successful occlusion is indicated by a change in kidney color to a dusky purple.
-
Reperfusion: After the ischemic period, remove the clamps to allow blood flow to resume. The kidneys should return to a pink color.
-
Optional Unilateral Nephrectomy: In some study designs, the contralateral (non-ischemic) kidney is removed to exacerbate the injury to the ischemic kidney. This is typically done just before or after the ischemic period.
-
Closure and Recovery: Close the abdominal wall and skin with sutures. Allow the animal to recover in a warm, clean cage.
-
This compound Administration: Administer this compound or vehicle at predetermined time points and routes (e.g., 2 mg/kg intravenously immediately before and 18 hours after reperfusion).
-
Monitoring and Sample Collection: Monitor the animals for signs of distress. Collect blood and urine samples at specified intervals (e.g., 24, 48, 72, 96 hours) for analysis of BUN and serum creatinine.
-
Endpoint Analysis: At the end of the study, euthanize the animals and harvest the kidneys for histological analysis to assess the degree of tubular necrosis, inflammation, and other pathological changes.
Cisplatin-Induced Nephrotoxicity Model in Rats
This model mimics toxin-induced AKI, a common side effect of certain medications like the chemotherapy drug cisplatin.
Materials:
-
Male Sprague Dawley or Wistar rats (200-250g)
-
Cisplatin
-
Saline (0.9% NaCl)
-
This compound and vehicle solutions
Procedure:
-
Acclimation: Allow rats to acclimate to the facility for at least one week before the experiment.
-
Cisplatin Administration: Induce AKI by a single intraperitoneal (i.p.) injection of cisplatin (e.g., 5-7 mg/kg). The control group receives a corresponding volume of saline.
-
This compound Administration: Administer this compound or vehicle at specified time points relative to the cisplatin injection (e.g., daily for a set number of days).
-
Monitoring: Monitor the rats daily for changes in body weight, food and water intake, and general health.
-
Sample Collection: Collect blood via tail vein or saphenous vein at baseline and at various time points after cisplatin injection (e.g., 24, 48, 72, 96 hours) to measure BUN and serum creatinine.
-
Endpoint Analysis: After a predetermined duration (e.g., 72-96 hours), euthanize the rats. Collect a final blood sample via cardiac puncture. Harvest the kidneys for weight measurement and histological examination to assess tubular damage, inflammation, and apoptosis.
Conclusion
This compound has demonstrated significant therapeutic potential in preclinical models of AKI by activating the c-Met signaling pathway to promote renal repair and regeneration. The protocols and data presented in these application notes serve as a valuable resource for researchers investigating the efficacy of this compound and similar compounds in the context of acute kidney injury. Careful consideration of the specific AKI model, dosing regimen, and relevant endpoints is crucial for the successful design and interpretation of such studies.
References
- 1. urosphere.com [urosphere.com]
- 2. Unilateral nephrectomy diminishes ischemic acute kidney injury through enhanced perfusion and reduced pro-inflammatory and pro-fibrotic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effect of crocin on gentamicin-induced nephrotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of gentamicin-induced nephrotoxicity in rats treated with low doses of ibuprofen and diclofenac sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
Terevalefim (ANG-3777) Application Notes and Protocols for In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terevalefim (also known as ANG-3777) is a small molecule, hepatocyte growth factor (HGF) mimetic that activates the c-Met receptor tyrosine kinase signaling pathway.[1][2][3] Preclinical studies in various animal models have demonstrated its potential in promoting tissue repair and regeneration, particularly in the context of acute kidney injury (AKI).[1][2] These application notes provide a comprehensive overview of the recommended dosage, experimental protocols, and the underlying mechanism of action of this compound for use in in vivo mouse studies, based on available preclinical data.
Mechanism of Action
This compound functions as an agonist of the c-Met receptor, mimicking the biological activity of its natural ligand, HGF. The binding of this compound to c-Met induces receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain. This activation triggers a cascade of downstream signaling pathways crucial for cellular processes such as proliferation, migration, morphogenesis, and survival. Key signaling pathways activated by this compound via c-Met include:
-
RAS/MAPK Pathway: Regulates cell proliferation and differentiation.
-
PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.
-
STAT3 Pathway: Involved in cell migration and tubulogenesis.
-
SRC/FAK Pathway: Plays a role in cell adhesion and migration.
c-Met Signaling Pathway Activated by this compound
Caption: this compound activates the c-Met receptor, initiating key downstream signaling pathways.
Recommended Dosage for In Vivo Mouse Studies
Data from Preclinical Animal Studies
| Animal Model | Condition | Dosage | Route of Administration | Key Findings | Reference |
| Rat | Ischemia-Reperfusion Kidney Injury | 0.2 mg/kg and 2 mg/kg | Intravenous (IV) | Attenuated renal dysfunction, increased urine output, and improved survival. | |
| Rat | Mercury Chloride-Induced Kidney Toxicity | 2 mg/kg | Intraperitoneal (IP) | Attenuated mortality and renal dysfunction. | |
| Rat | Renal Transplantation | 2 mg/kg | Intraperitoneal (IP) | Improved renal function post-transplantation. | |
| Dog | Ischemia-Reperfusion Kidney Injury | 10 mg/kg | Intravenous (IV) | Reduced Blood Urea Nitrogen (BUN) and Creatinine (Cr). |
Researchers should perform initial dose-ranging studies in their specific mouse model to determine the optimal therapeutic dose.
Experimental Protocols
The following are generalized protocols for in vivo mouse studies investigating the efficacy of this compound, primarily adapted from preclinical studies in other species.
Acute Kidney Injury (AKI) Model - Ischemia-Reperfusion
This protocol is a common method for inducing AKI to test the therapeutic effects of compounds like this compound.
Materials:
-
This compound (ANG-3777)
-
Vehicle control (e.g., sterile saline or as specified by the manufacturer)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Suture materials
-
Warming pad
Protocol:
-
Animal Preparation: Acclimatize male C57BL/6 or other appropriate mouse strains for at least one week.
-
Anesthesia: Anesthetize the mouse using a standard approved protocol.
-
Surgical Procedure:
-
Make a midline abdominal incision to expose the renal pedicles.
-
Isolate the renal pedicles and clamp them with non-traumatic microvascular clamps for a predetermined period (e.g., 22-30 minutes) to induce ischemia.
-
During the ischemic period, maintain the mouse's body temperature at 37°C using a warming pad.
-
Remove the clamps to allow reperfusion.
-
Suture the abdominal wall and skin.
-
-
This compound Administration:
-
Administer this compound (recommended starting dose of 2 mg/kg) or vehicle control via intravenous (tail vein) or intraperitoneal injection.
-
The timing of administration can be varied depending on the study design (e.g., immediately before reperfusion, or at specific time points post-reperfusion).
-
-
Post-Operative Care and Monitoring:
-
Provide post-operative analgesia as per institutional guidelines.
-
Monitor the animals for signs of distress.
-
Collect blood samples at various time points (e.g., 24, 48, 72 hours) post-surgery to measure serum creatinine and BUN levels.
-
At the end of the study, euthanize the mice and collect kidney tissues for histological analysis (e.g., H&E staining to assess tubular necrosis).
-
Experimental Workflow for AKI Mouse Model
Caption: Workflow for an in vivo mouse model of ischemia-reperfusion acute kidney injury.
Data Presentation and Analysis
All quantitative data should be presented in a clear and organized manner to facilitate comparison between treatment and control groups.
Example Data Table:
| Treatment Group | N | Serum Creatinine (mg/dL) at 24h (Mean ± SEM) | BUN (mg/dL) at 24h (Mean ± SEM) | Tubular Necrosis Score (Mean ± SEM) |
| Vehicle Control | 10 | 1.8 ± 0.2 | 150 ± 15 | 3.5 ± 0.3 |
| This compound (2 mg/kg) | 10 | 0.9 ± 0.1 | 80 ± 10 | 1.5 ± 0.2* |
*Statistically significant difference from vehicle control (p < 0.05).
Statistical analysis should be performed using appropriate methods, such as t-tests or ANOVA, to determine the significance of the observed differences.
Conclusion
This compound (ANG-3777) is a promising therapeutic agent that activates the c-Met signaling pathway to promote tissue repair. Based on robust preclinical data in other species, a starting dose of 2 mg/kg is recommended for in vivo mouse studies. The provided protocols for an AKI model offer a framework for evaluating the efficacy of this compound. Researchers should optimize these protocols for their specific experimental needs and mouse models.
References
- 1. Hepatocyte Growth Factor Mimetic ANG-3777 for Cardiac Surgery-Associated Acute Kidney Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatocyte Growth Factor Mimetic ANG-3777 for Cardiac Surgery–Associated Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Renal Function Improvement Following ANG-3777 Treatment in Patients at High Risk for Delayed Graft Function After Kidney Transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Terevalefim (ANG-3777) Stock Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terevalefim (ANG-3777) is a small molecule that acts as a mimetic of hepatocyte growth factor (HGF).[1][2][3][4] It selectively binds to and activates the c-Met receptor, initiating a signaling cascade that promotes cell proliferation and reduces apoptosis.[5] This mechanism of action makes this compound a compound of interest in research related to tissue repair and regeneration, particularly in the context of acute kidney injury. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for preparing a stock solution of this compound in dimethyl sulfoxide (DMSO), along with important technical data and safety considerations.
Data Presentation
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₈N₂S | |
| Molecular Weight | 176.24 g/mol | |
| CAS Number | 1070881-42-3 | |
| Appearance | White to light brown solid | |
| Solubility in DMSO | 100 mg/mL (567.41 mM) | |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | |
| Storage (DMSO Stock) | -80°C for up to 6 months; -20°C for up to 1 month |
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL (567.41 mM) Stock Solution of this compound in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO. This stock solution can then be used for further dilutions to achieve the desired working concentrations for various in vitro and in vivo experimental models.
Materials:
-
This compound (ANG-3777) powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber microcentrifuge tubes or vials
-
Sterile, nuclease-free pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Preparation: In a controlled laboratory environment, bring the this compound powder and anhydrous DMSO to room temperature.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 100 mg/mL stock solution, weigh 100 mg of this compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. To continue the example, add 1 mL of DMSO. It is crucial to use anhydrous DMSO as its hygroscopic nature can impact the solubility of the product.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Aiding Dissolution (if necessary): If the compound does not fully dissolve with vortexing, sonicate the solution for 5-10 minutes. Gentle warming in a 37°C water bath can also be employed to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
Work in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for this compound for comprehensive safety information.
-
DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
Visualizations
This compound (ANG-3777) Mechanism of Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C9H8N2S | CID 5714038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. Hepatocyte Growth Factor Mimetic ANG-3777 for Cardiac Surgery–Associated Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application of Terevalefim in Delayed Graft Function Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Delayed Graft Function (DGF) is a significant complication following kidney transplantation, characterized by the failure of the transplanted kidney to function immediately, necessitating dialysis within the first week post-transplantation.[1] DGF is primarily a result of ischemia-reperfusion injury (IRI), an unavoidable consequence of the transplantation process involving a cascade of inflammatory and apoptotic events that damage the renal tissue.[1] This condition is associated with an increased risk of acute rejection, poorer long-term graft survival, and increased healthcare costs.
Terevalefim (also known as ANG-3777) is a small molecule, hepatocyte growth factor (HGF) mimetic that has been investigated for its potential to mitigate DGF.[2][3] The therapeutic rationale for using this compound in this context is based on its ability to activate the c-Met receptor, mimicking the natural regenerative pathways of HGF.[2] Activation of the HGF/c-Met signaling cascade is known to have multiple protective effects on kidney cells, including promoting cell proliferation and survival, and reducing apoptosis and inflammation, which are crucial for recovery from IRI. Preclinical and clinical studies have explored the efficacy and safety of this compound in improving renal function following transplantation.
Mechanism of Action
This compound selectively binds to and activates the c-Met receptor, a receptor tyrosine kinase. This activation triggers a downstream signaling cascade that includes the PI3K/Akt and MAPK/ERK pathways. These pathways are integral to cell survival, proliferation, and morphogenesis, and their activation by this compound is thought to underlie its renoprotective effects. In animal models of renal injury, ANG-3777 has been shown to decrease apoptosis, increase cell proliferation, and promote organ repair and function.
Quantitative Data Summary
Preclinical Efficacy of this compound (ANG-3777) in Animal Models of Renal Ischemia-Reperfusion Injury
| Animal Model | Intervention | Key Findings | Reference |
| Rat | 2 mg/kg IV ANG-3777 pre-ischemia and 18 hours post-reperfusion | Statistically significant reduction in serum creatinine in both male and female rats. Significant reduction in Blood Urea Nitrogen (BUN) in male rats. | |
| Rat | 0.2 mg/kg or 2 mg/kg IV ANG-3777 administered 24 hours post-reperfusion daily for 96 hours | Both doses significantly increased urine output at 48, 72, and 96 hours post-reperfusion (p<0.001). The 0.2 mg/kg dose significantly improved survival at Day 4 (67% vs 34% in vehicle, p=0.035). | |
| Dog | 10 mg/kg IV ANG-3777 administered immediately at reperfusion or delayed (24 hours post-reperfusion) daily through Day 4 | Both immediate and delayed treatments significantly reduced BUN and creatinine versus vehicle (p<0.0001). |
Phase 2 Clinical Trial Results of this compound (ANG-3777) in Delayed Graft Function
| Endpoint | This compound (ANG-3777) (n=19) | Placebo (n=9) | p-value | Reference |
| Primary Endpoint: Achievement of ≥1200 cc urine output over 24 hours by Day 28 | 83.3% | 50% | 0.09 | |
| Graft Failure at 1 Year | 0% | 22% | 0.03 | |
| Adverse Events | 89.5% of patients experienced AEs | 88.9% of patients experienced AEs | - | |
| Treatment-Emergent Adverse Events | 78.9% of patients | 88.9% of patients | - | |
| Treatment-Emergent Serious Adverse Events | 42.1% of patients | 44.4% of patients | - |
Experimental Protocols
Preclinical Model: Rat Renal Ischemia-Reperfusion Injury
This protocol describes a common method for inducing renal ischemia-reperfusion injury in rats to study the efficacy of therapeutic agents like this compound.
Materials:
-
Male Sprague-Dawley or Lewis rats (200-250g)
-
Anesthetic (e.g., isoflurane, chloral hydrate)
-
Surgical instruments (scissors, forceps, microvascular clamps)
-
Suture material (e.g., 4-0 silk)
-
Warming pad
-
This compound (ANG-3777) or vehicle solution
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat using a suitable anesthetic agent.
-
Shave the dorsal or ventral area and sterilize the surgical site.
-
Place the animal on a warming pad to maintain body temperature throughout the procedure.
-
-
Exposure of Kidneys:
-
Perform a midline laparotomy or dorsal incision to expose the abdominal cavity.
-
Gently retract the intestines to visualize the renal pedicles.
-
-
Induction of Ischemia:
-
Carefully dissect the renal pedicles to isolate the renal artery and vein.
-
Occlude the renal pedicles of both kidneys with non-traumatic microvascular clamps for a specified period (e.g., 45-60 minutes). Ischemia is confirmed by a change in kidney color to a dusky purple.
-
-
Reperfusion:
-
After the ischemic period, remove the clamps to allow blood flow to resume. Successful reperfusion is indicated by the return of the kidney's normal pink color.
-
In some study designs, a contralateral nephrectomy (removal of the right kidney) is performed at the time of reperfusion to exacerbate the injury to the remaining kidney.
-
-
Drug Administration:
-
Administer this compound or vehicle intravenously at the doses and time points specified in the study design (e.g., pre-ischemia, during ischemia, or post-reperfusion).
-
-
Closure and Recovery:
-
Close the muscle and skin layers with sutures.
-
Provide post-operative analgesia and allow the animal to recover in a warm environment.
-
-
Post-operative Monitoring and Sample Collection:
-
Monitor the animals for signs of distress.
-
Collect blood and urine samples at specified time points to measure markers of renal function (e.g., serum creatinine, BUN) and injury.
-
At the end of the study, euthanize the animals and harvest the kidneys for histological analysis.
-
Clinical Trial Protocol: Phase 3 GIFT (Graft Improvement Following Transplant) Trial
This protocol outlines the key elements of the Phase 3 clinical trial investigating the efficacy and safety of this compound in patients with DGF.
Study Design:
-
A multicenter, randomized, double-blind, placebo-controlled trial.
Patient Population:
-
Recipients of a deceased donor kidney transplant who are at high risk for or show signs of DGF.
Inclusion Criteria (Phase 2 trial):
-
Urine output of <50 cc/h for 8 consecutive hours within the first 24 hours post-transplantation, or a creatinine reduction ratio of <30% from pre-transplantation to 24 hours post-transplantation.
Randomization and Blinding:
-
Patients are randomized in a 1:1 ratio to receive either this compound or a matching placebo.
-
Both patients and investigators are blinded to the treatment allocation.
Intervention:
-
This compound (ANG-3777) group: Receives 2 mg/kg of this compound administered as an intravenous infusion.
-
Placebo group: Receives a matching placebo infusion.
-
Dosing Regimen: Three once-daily infusions, with the first dose administered within 30 hours after transplantation.
Endpoints:
-
Primary Endpoint: Estimated glomerular filtration rate (eGFR) at 12 months post-transplantation.
-
Secondary Endpoints:
-
Proportion of subjects with eGFR >30 at days 30, 90, 180, and 360.
-
Proportion of subjects whose graft function is slow, delayed, or primary non-function.
-
Length of hospitalization.
-
Duration of dialysis through day 30.
-
Safety Assessments:
-
Monitoring of adverse events, serious adverse events, and laboratory parameters throughout the study.
Visualizations
Caption: this compound activates the c-Met receptor, initiating pro-survival and pro-proliferative signaling.
Caption: Workflow for preclinical evaluation of this compound in a renal ischemia-reperfusion injury model.
Caption: Workflow of the Phase 3 GIFT clinical trial for this compound in delayed graft function.
References
- 1. This compound (ANG-3777) / Elicio Therap, CSL Behring [delta.larvol.com]
- 2. Phase 3 trial Design of the Hepatocyte Growth Factor Mimetic ANG-3777 in Renal Transplant Recipients With Delayed Graft Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Renal IR Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Terevalefim in Organ Repair Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terevalefim (also known as ANG-3777) is a small molecule engineered to mimic the biological activity of Hepatocyte Growth Factor (HGF). It functions by selectively binding to and activating the c-Met receptor, a receptor tyrosine kinase. The HGF/c-Met signaling pathway is a crucial regulator of cellular growth, motility, and morphogenesis. Under physiological conditions, this pathway plays a vital role in embryonic development, tissue regeneration, and wound healing. In the context of organ injury, activation of the HGF/c-Met axis initiates a cascade of pro-reparative signals that can mitigate tissue damage, reduce apoptosis, and promote the regeneration of injured tissues.[1][2]
Preclinical and clinical studies have demonstrated that this compound can activate the c-Met receptor and its downstream signaling pathways, leading to improved renal function in animal models of acute kidney injury (AKI) and in human recipients of kidney transplants with delayed graft function.[3][4][5] This makes this compound a valuable investigational tool for researchers studying organ repair and fibrosis, offering a method to pharmacologically stimulate endogenous repair mechanisms.
These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models to study its effects on organ repair pathways.
Mechanism of Action: The HGF/c-Met Signaling Pathway
This compound acts as an HGF mimetic. The binding of this compound to the c-Met receptor induces its dimerization and autophosphorylation of key tyrosine residues in its kinase domain. This phosphorylation creates docking sites for various downstream signaling molecules, leading to the activation of multiple pro-survival and pro-regenerative pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Mitogen-Activated Protein Kinase (MAPK) pathways. These cascades collectively work to reduce apoptosis and enhance cell proliferation, migration, and morphogenesis, which are essential for tissue repair.
References
- 1. Hepatocyte Growth Factor Mimetic ANG-3777 for Cardiac Surgery–Associated Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angion looking to CSA-AKI data after top-line miss in phase III kidney transplant trial | 2021-10-27 | BioWorld [bioworld.com]
- 3. Phase 3 trial Design of the Hepatocyte Growth Factor Mimetic ANG-3777 in Renal Transplant Recipients With Delayed Graft Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ANG-3777 Treatment Attenuates Ischemia-Reperfusion-Induced Renal Injury in Rat and Dog Models - ATC Abstracts [atcmeetingabstracts.com]
- 5. Hepatocyte Growth Factor Mimetic ANG-3777 for Cardiac Surgery-Associated Acute Kidney Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Terevalefim Efficacy in Preclinical Lung Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation of the lung parenchyma, leading to impaired gas exchange and respiratory failure. The renin-angiotensin system (RAS) has been implicated in the pathophysiology of ALI/ARDS. Terevalefim (also known as TRV027) is a novel β-arrestin biased agonist of the angiotensin II type 1 receptor (AT1R). Unlike traditional AT1R blockers, this compound selectively antagonizes G-protein-mediated signaling, which is associated with vasoconstriction and inflammation, while simultaneously activating β-arrestin-mediated pathways, which are thought to have cytoprotective and anti-inflammatory effects.[1][2][3][4] This unique mechanism of action makes this compound a promising therapeutic candidate for ALI/ARDS.
These application notes provide detailed protocols for assessing the efficacy of this compound in two well-established murine models of acute lung injury: lipopolysaccharide (LPS)-induced lung injury and ventilator-induced lung injury (VILI).
Mechanism of Action: this compound's Biased Agonism at the AT1 Receptor
Angiotensin II binding to the AT1R typically activates Gq/11 protein signaling, leading to a cascade of events that includes activation of phospholipase C (PLC), increased intracellular calcium, and subsequent pro-inflammatory and vasoconstrictive effects.[5] this compound, as a biased agonist, blocks this G-protein-mediated pathway. Concurrently, it promotes the recruitment of β-arrestin to the AT1R, initiating a separate signaling cascade that is believed to have protective effects, including anti-apoptotic and anti-inflammatory responses.
Experimental Protocols
The following protocols outline the procedures for inducing lung injury in mice and for the administration and evaluation of this compound.
Protocol 1: Lipopolysaccharide (LPS)-Induced Acute Lung Injury
This model mimics the inflammatory response seen in bacterial pneumonia-induced ARDS.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich)
-
This compound (or vehicle control)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Sterile phosphate-buffered saline (PBS)
-
Surgical instruments for tracheostomy
-
22G catheter
Procedure:
-
Animal Preparation: Anesthetize the mice using a standard approved protocol. Place the mouse in a supine position.
-
This compound Administration: Administer this compound or vehicle control via a suitable route (e.g., intraperitoneal or intravenous injection) at a predetermined time point before or after LPS challenge.
-
LPS Instillation: Perform a tracheostomy to expose the trachea. Intratracheally instill LPS (e.g., 5 mg/kg body weight) in a small volume of sterile PBS (e.g., 50 µL), followed by a small bolus of air (e.g., 100 µL) to ensure distribution into the lungs.
-
Monitoring and Sample Collection: Monitor the animals for a specified period (e.g., 24 hours). At the endpoint, euthanize the mice and collect samples for analysis.
-
Bronchoalveolar Lavage (BAL): Perform a BAL by instilling and retrieving a known volume of PBS into the lungs.
-
Blood Collection: Collect blood via cardiac puncture for systemic inflammatory marker analysis.
-
Lung Tissue: Harvest the lungs for histological analysis and homogenization.
-
Protocol 2: Ventilator-Induced Lung Injury (VILI)
This model simulates the lung injury that can be caused by mechanical ventilation, a common supportive therapy for ARDS patients.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound (or vehicle control)
-
Anesthetic (e.g., ketamine/xylazine)
-
Mechanical ventilator for small animals
-
Surgical instruments for tracheostomy and cannulation
-
Blood gas analyzer
Procedure:
-
Animal Preparation: Anesthetize the mice and perform a tracheostomy. Connect the mouse to a mechanical ventilator.
-
This compound Administration: Administer this compound or vehicle control at a specified time before initiating injurious ventilation.
-
Injurious Ventilation: Ventilate the mice with a high tidal volume (e.g., 23 ml/kg) and low or no positive end-expiratory pressure (PEEP) for a defined period (e.g., 4 hours).
-
Monitoring and Sample Collection:
-
Respiratory Mechanics: Continuously monitor airway pressures and lung compliance throughout the ventilation period.
-
Blood Gas Analysis: Periodically collect arterial blood samples to measure PaO2, PaCO2, and oxygen saturation.
-
Data Presentation: Hypothetical Efficacy Data for this compound
The following tables present hypothetical, yet plausible, quantitative data demonstrating the potential efficacy of this compound in the described lung injury models.
Table 1: Efficacy of this compound in LPS-Induced Acute Lung Injury Model
| Parameter | Naive Control | LPS + Vehicle | LPS + this compound (1 mg/kg) | LPS + this compound (5 mg/kg) |
| BAL Total Cells (x10⁵) | 0.5 ± 0.1 | 15.2 ± 2.5 | 9.8 ± 1.8 | 6.5 ± 1.2** |
| BAL Neutrophils (%) | < 1 | 85 ± 5 | 62 ± 8 | 45 ± 7 |
| BAL Protein (mg/mL) | 0.1 ± 0.02 | 1.2 ± 0.3 | 0.7 ± 0.2* | 0.4 ± 0.1 |
| Lung MPO (U/g tissue) | 5 ± 1 | 55 ± 8 | 32 ± 6 | 20 ± 4** |
| Lung Wet/Dry Ratio | 4.5 ± 0.2 | 7.8 ± 0.5 | 6.1 ± 0.4 | 5.2 ± 0.3 |
| BAL IL-6 (pg/mL) | < 20 | 1500 ± 300 | 850 ± 210* | 450 ± 150 |
| BAL TNF-α (pg/mL) | < 15 | 1200 ± 250 | 700 ± 180* | 350 ± 120** |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. LPS + Vehicle.
Table 2: Efficacy of this compound in Ventilator-Induced Lung Injury Model
| Parameter | Sham Control | VILI + Vehicle | VILI + this compound (5 mg/kg) |
| PaO₂/FiO₂ Ratio | 450 ± 30 | 180 ± 25 | 280 ± 35 |
| Lung Compliance (mL/cmH₂O) | 0.05 ± 0.005 | 0.02 ± 0.004 | 0.035 ± 0.006 |
| BAL Protein (mg/mL) | 0.12 ± 0.03 | 0.95 ± 0.2 | 0.5 ± 0.15 |
| Histological Lung Injury Score | 0.5 ± 0.2 | 7.5 ± 1.2 | 3.8 ± 0.8 |
| BAL IL-1β (pg/mL) | < 25 | 800 ± 150 | 420 ± 110* |
*Data are presented as mean ± SD. p < 0.05 vs. VILI + Vehicle.
Conclusion
The protocols described provide a framework for the preclinical evaluation of this compound in relevant models of acute lung injury. Based on its unique mechanism of action, it is hypothesized that this compound will ameliorate lung inflammation, reduce pulmonary edema, and improve lung function in both LPS- and ventilator-induced lung injury models. The provided hypothetical data tables illustrate the expected outcomes and key parameters for assessing efficacy. These studies are crucial for advancing the development of this compound as a potential therapy for ALI/ARDS.
References
- 1. Biased Agonism of the Angiotensin II Type I Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. TRV120027, a novel β-arrestin biased ligand at the angiotensin II type I receptor, unloads the heart and maintains renal function when added to furosemide in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiorenal actions of TRV120027, a novel ß-arrestin-biased ligand at the angiotensin II type I receptor, in healthy and heart failure canines: a novel therapeutic strategy for acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Investigating c-Met Signaling Using Terevalefim
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terevalefim (also known as ANG-3777) is a small molecule, hepatocyte growth factor (HGF) mimetic that selectively activates the c-Met receptor.[1][2][3] The c-Met receptor is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, motility, migration, and invasion, upon binding its natural ligand, HGF.[4][5] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of various cancers. This compound, by mimicking the action of HGF, provides a valuable tool for researchers to specifically activate the c-Met signaling cascade and investigate its downstream effects in various cellular contexts. These application notes provide detailed protocols for utilizing this compound to study c-Met signaling pathways.
c-Met Signaling Pathway Overview
Activation of the c-Met receptor by this compound initiates a cascade of intracellular signaling events. Upon binding, the receptor dimerizes and autophosphorylates, creating docking sites for various downstream signaling proteins. The principal pathways activated include:
-
RAS/MAPK Pathway: Primarily involved in cell proliferation and differentiation.
-
PI3K/AKT Pathway: Crucial for promoting cell survival and inhibiting apoptosis.
-
STAT Pathway: Plays a role in cell growth, differentiation, and survival.
The intricate network of these pathways highlights the importance of c-Met in normal physiological processes and its aberration in disease.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on c-Met signaling.
Cell Viability/Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to this compound treatment.
Protocol:
-
Cell Seeding: Seed cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free media. Remove the existing media from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (media with DMSO or the vehicle used to dissolve this compound).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Representative Data:
| This compound (µM) | Cell Viability (%) (24h) | Cell Viability (%) (48h) |
| 0 (Vehicle) | 100.0 ± 5.2 | 100.0 ± 6.1 |
| 0.1 | 115.3 ± 4.8 | 125.7 ± 5.9 |
| 0.5 | 132.1 ± 6.5 | 155.4 ± 7.2 |
| 1.0 | 145.8 ± 7.1 | 178.9 ± 8.3 |
| 5.0 | 158.2 ± 8.0 | 195.1 ± 9.5 |
| 10.0 | 160.5 ± 7.9 | 198.6 ± 9.8 |
Note: Data are representative and may vary depending on the cell line and experimental conditions.
Western Blot Analysis of c-Met Pathway Activation
This protocol is used to detect the phosphorylation of c-Met and downstream signaling proteins like AKT and ERK, confirming the activation of the pathway by this compound.
Protocol:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency in 6-well plates. Serum-starve the cells for 12-24 hours, then treat with various concentrations of this compound for a specified time (e.g., 15-60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-c-Met, total c-Met, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Representative Data:
| This compound (µM) | p-c-Met / c-Met (Fold Change) | p-AKT / AKT (Fold Change) | p-ERK / ERK (Fold Change) |
| 0 (Vehicle) | 1.0 | 1.0 | 1.0 |
| 0.1 | 2.5 | 1.8 | 1.5 |
| 0.5 | 5.2 | 3.6 | 2.8 |
| 1.0 | 8.9 | 6.1 | 4.7 |
| 5.0 | 9.5 | 6.8 | 5.1 |
| 10.0 | 9.3 | 6.5 | 4.9 |
Note: Data are representative and may vary depending on the cell line, treatment time, and antibodies used.
In Vitro Kinase Assay
This assay measures the kinase activity of c-Met directly, often using a purified receptor and a substrate.
Protocol:
-
Reaction Setup: In a microplate, combine a reaction buffer (containing ATP and MgCl2), a purified recombinant c-Met protein, and a specific substrate (e.g., a peptide substrate).
-
This compound Addition: Add varying concentrations of this compound to the wells. Include a no-Terevalefim control.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Detect the phosphorylated substrate. This can be done using various methods, such as:
-
Radiolabeling: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Antibody-based detection: Using a phospho-specific antibody that recognizes the phosphorylated substrate, often in an ELISA-like format.
-
Luminescence-based detection: Using assays that measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).
-
-
Data Analysis: Calculate the kinase activity relative to the control.
Representative Data:
| This compound (µM) | c-Met Kinase Activity (RLU) | % Activity vs. Control |
| 0 (Vehicle) | 15,000 | 100 |
| 0.1 | 45,000 | 300 |
| 0.5 | 90,000 | 600 |
| 1.0 | 150,000 | 1000 |
| 5.0 | 180,000 | 1200 |
| 10.0 | 185,000 | 1233 |
RLU: Relative Light Units. Data are representative and will depend on the specific assay format and reagents used.
This compound serves as a specific and potent activator of the c-Met signaling pathway. The protocols outlined in these application notes provide a robust framework for researchers to investigate the multifaceted roles of c-Met in cellular physiology and pathology. By employing these methods, scientists can further elucidate the mechanisms downstream of c-Met activation and explore its potential as a therapeutic target.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Elicio Therapeutics - AdisInsight [adisinsight.springer.com]
- 3. This compound (ANG-3777) | c-Met Receptor激动剂 | MCE [medchemexpress.cn]
- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Administration of Terevalefim
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preclinical administration of Terevalefim (formerly ANG-3777), a small molecule mimetic of hepatocyte growth factor (HGF) that activates the c-Met signaling pathway. The protocols are intended for use in in vitro and in vivo preclinical studies aimed at evaluating the therapeutic potential of this compound in various disease models, particularly those involving tissue injury and repair.
Mechanism of Action
This compound acts as an agonist of the c-Met receptor, mimicking the biological activity of its natural ligand, HGF.[1][2][3][4] Activation of the c-Met signaling cascade triggers a range of cellular responses crucial for tissue regeneration and protection, including cell proliferation, migration, morphogenesis, and anti-apoptotic effects.[1]
c-Met Signaling Pathway
The binding of this compound to the c-Met receptor induces its dimerization and autophosphorylation, initiating a cascade of downstream signaling events. Key pathways activated include the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, the Ras/mitogen-activated protein kinase (MAPK) pathway, and the signal transducer and activator of transcription (STAT) pathway. These pathways collectively orchestrate the cellular responses to this compound.
Data Presentation
In Vivo Efficacy of this compound in Preclinical Models of Kidney Injury
| Animal Model | Injury Model | This compound Dose & Route | Key Findings | Reference |
| Rat | Ischemia-Reperfusion | 2 mg/kg, IV | Attenuated renal dysfunction (reduced BUN and serum creatinine) and renal epithelial apoptosis. | |
| Rat | Ischemia-Reperfusion | 0.2 and 2 mg/kg, IV | Significantly increased urine output and survival. | |
| Dog | Ischemia-Reperfusion | 10 mg/kg, IV | Reduced BUN and creatinine. | |
| Rat | Renal Transplantation | 2 mg/kg, IP (daily for 2 weeks) & 10 µM in preservation solution | Reduced serum creatinine and BUN on day 7 post-transplantation. Increased recipient survival. |
Experimental Protocols
In Vitro Cell-Based Assays
1. Cell Proliferation Assay
This protocol is designed to assess the effect of this compound on the proliferation of c-Met expressing cells.
-
Cell Lines: A variety of cell lines with known c-Met expression can be utilized, such as human renal proximal tubule epithelial cells (RPTEC), Madin-Darby Canine Kidney (MDCK) cells, or specific cancer cell lines with high c-Met expression (e.g., SNU-5, MKN-45, Hs746T).
-
Materials:
-
c-Met expressing cell line
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTS, WST-1)
-
Plate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in complete culture medium and incubate overnight.
-
Gently wash the cells with serum-free medium and then incubate in serum-free medium for 12-24 hours to synchronize the cell cycle.
-
Prepare serial dilutions of this compound in serum-free medium. It is recommended to perform a dose-response experiment with a concentration range of 0.1 nM to 10 µM to determine the optimal concentration.
-
Remove the serum-free medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control group.
-
Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control and determine the EC50 value.
-
2. Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of this compound on the migration of c-Met expressing cells.
-
Cell Lines: Similar to the proliferation assay, use cell lines with confirmed c-Met expression.
-
Materials:
-
c-Met expressing cell line
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a wound-making tool
-
Microscope with a camera
-
-
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow until they form a confluent monolayer.
-
Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Gently wash the wells with serum-free medium to remove any detached cells.
-
Add serum-free medium containing different concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or a vehicle control.
-
Capture images of the scratch at time 0 and then at regular intervals (e.g., 6, 12, 24 hours) using a microscope.
-
Measure the width of the scratch at different points for each time point and calculate the percentage of wound closure.
-
In Vivo Administration Protocols
1. Ischemia-Reperfusion Injury Model (Rat)
This protocol describes the administration of this compound in a rat model of renal ischemia-reperfusion injury.
-
Animal Model: Male Sprague-Dawley rats (250-300 g).
-
Materials:
-
This compound
-
Sterile vehicle (e.g., saline or phosphate-buffered saline)
-
Surgical instruments for inducing ischemia-reperfusion injury
-
Anesthesia
-
-
Procedure:
-
Formulation: Prepare a stock solution of this compound in a suitable vehicle. While the specific vehicle used in published preclinical studies is not always detailed, a common approach for small molecules is to use saline, PBS, or a solution containing a low percentage of a solubilizing agent like DMSO, followed by dilution in saline or PBS. It is crucial to perform solubility and stability tests for the chosen formulation.
-
Induction of Ischemia-Reperfusion Injury: Anesthetize the rats and, through a midline incision, expose the renal pedicles. Induce ischemia by clamping the renal artery and vein for a defined period (e.g., 45-60 minutes). After the ischemic period, remove the clamps to allow reperfusion.
-
Administration:
-
Intravenous (IV) Administration: Administer this compound at a dose of 0.2 mg/kg or 2 mg/kg via tail vein injection. The timing of administration can be varied, for example, immediately before reperfusion or at a set time point post-reperfusion.
-
Intraperitoneal (IP) Administration: Administer this compound at a dose of 2 mg/kg via intraperitoneal injection.
-
-
Post-operative Care and Monitoring: Provide appropriate post-operative care, including analgesia and monitoring of the animals' well-being.
-
Endpoint Analysis: At predetermined time points after treatment, collect blood and kidney tissue samples for analysis of renal function markers (e.g., serum creatinine, BUN), histological evaluation of tissue damage, and assessment of molecular markers of injury and repair.
-
2. Renal Transplant Model (Rat)
This protocol outlines the administration of this compound in a rat model of renal transplantation.
-
Animal Model: Inbred Lewis rats as both donors and recipients.
-
Materials:
-
This compound
-
University of Wisconsin (UW) solution for organ preservation
-
Sterile vehicle
-
Surgical instruments for transplantation
-
Anesthesia
-
-
Procedure:
-
Organ Preservation: Add this compound to the UW solution at a concentration of 10 µM. Perfuse and store the donor kidney in this solution prior to transplantation.
-
Transplantation: Perform a standard renal transplantation procedure.
-
Post-transplant Administration: Administer this compound to the recipient rat at a dose of 2 mg/kg via intraperitoneal injection daily for a specified period (e.g., 14 days).
-
Monitoring and Endpoint Analysis: Monitor the recipient animals for signs of graft function and rejection. Collect blood samples regularly to measure serum creatinine and BUN. At the end of the study, harvest the transplanted kidney for histological and molecular analysis.
-
Important Considerations
-
Vehicle Selection: The choice of vehicle for in vivo administration is critical and should be based on the physicochemical properties of this compound. The vehicle should be non-toxic and not interfere with the biological activity of the compound. Preliminary formulation studies are highly recommended.
-
Dose and Route of Administration: The optimal dose and route of administration may vary depending on the animal model and the specific research question. The provided protocols offer starting points based on existing preclinical data.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
By following these detailed application notes and protocols, researchers can effectively design and execute preclinical studies to investigate the therapeutic potential of this compound.
References
- 1. Hepatocyte Growth Factor Mimetic ANG-3777 for Cardiac Surgery-Associated Acute Kidney Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Renal Function Improvement Following ANG-3777 Treatment in Patients at High Risk for Delayed Graft Function After Kidney Transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Terevalefim in Primary Cell Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Terevalefim in primary cell assays. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as ANG-3777, is a small molecule designed to mimic the activity of hepatocyte growth factor (HGF).[1] It functions by activating the c-Met signaling cascade, which is involved in cellular processes such as growth, migration, and survival.[1] This activation of repair pathways has led to its investigation in clinical trials for conditions like acute kidney injury and delayed graft function.[1][2]
Q2: What is the recommended starting concentration range for this compound in primary cell assays?
The optimal concentration of this compound will vary depending on the primary cell type and the specific assay. As a starting point, a dose-response experiment is recommended. A broad range of concentrations, for example, from 1 nM to 10 µM, should be tested to determine the optimal working concentration for your specific experimental setup.
Q3: What is the typical incubation time for this compound in primary cell assays?
Incubation times can range from a few hours to several days, depending on the biological question being addressed. For signaling pathway studies (e.g., phosphorylation of c-Met), shorter incubation times (e.g., 15-60 minutes) are typically sufficient. For functional assays (e.g., cell proliferation, migration), longer incubation times (e.g., 24-72 hours) may be necessary.
Troubleshooting Guides
Issue 1: High Cell Toxicity or Death
Q: I am observing significant cell death in my primary cell cultures after treatment with this compound. What could be the cause and how can I resolve it?
A: High cell toxicity can be caused by several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Concentration Optimization: The concentration of this compound may be too high for your specific primary cell type.
-
Solution: Perform a dose-response experiment with a wider range of lower concentrations to identify a non-toxic working concentration.
-
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.
-
Solution: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Prepare a vehicle control (medium with the same concentration of solvent) to assess solvent-specific toxicity.
-
-
Incubation Time: Prolonged exposure to the compound, even at a non-toxic concentration, may induce cell death.
-
Solution: Perform a time-course experiment to determine the optimal incubation time that yields a biological response without compromising cell viability.
-
Issue 2: Low or No Detectable Assay Signal
Q: I am not observing the expected biological effect or signal in my assay after treating the cells with this compound. What should I do?
A: A lack of signal can be due to suboptimal assay conditions or compound concentration.
-
Concentration: The concentration of this compound may be too low to elicit a detectable response.
-
Solution: Test a higher range of concentrations in a dose-response experiment.
-
-
Incubation Time: The incubation time may be too short for the biological response to occur.
-
Solution: Increase the incubation time and perform a time-course experiment.
-
-
Cell Health: The primary cells may not be healthy or responsive.
-
Solution: Ensure your primary cells are viable and have not been in culture for an extended period. Passage number can significantly impact cell responsiveness.
-
-
Assay Sensitivity: The assay itself may not be sensitive enough to detect the change.
-
Solution: Consider using a more sensitive assay or increasing the number of cells per well.
-
Issue 3: Inconsistent or Variable Results
Q: My results with this compound are highly variable between experiments. How can I improve consistency?
A: Inconsistent results are often due to variations in experimental procedures.
-
Cell Passage Number: Primary cells can change their characteristics with increasing passage number.
-
Solution: Use cells within a consistent and low passage number range for all experiments.
-
-
Reagent Preparation: Inconsistent preparation of this compound dilutions can lead to variability.
-
Solution: Prepare a fresh stock solution of this compound for each experiment and use a consistent dilution series.
-
-
Assay Protocol: Minor variations in the assay protocol can introduce variability.
-
Solution: Adhere strictly to a standardized protocol for all steps, including cell seeding density, incubation times, and reagent additions.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound on Primary Human Umbilical Vein Endothelial Cells (HUVECs)
| This compound Concentration | Cell Viability (% of Control) | c-Met Phosphorylation (Fold Change) |
| 1 nM | 98 ± 4 | 1.2 ± 0.2 |
| 10 nM | 102 ± 5 | 2.5 ± 0.4 |
| 100 nM | 99 ± 3 | 5.8 ± 0.7 |
| 1 µM | 95 ± 6 | 6.1 ± 0.9 |
| 10 µM | 75 ± 8 | 5.9 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Assessing c-Met Pathway Activation by Western Blotting
-
Cell Culture and Treatment: Culture primary cells to 70-80% confluency. Treat the cells with the desired concentrations of this compound for a short duration (e.g., 15-60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-c-Met and total c-Met overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-c-Met signal to the total c-Met signal.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound.
Caption: Troubleshooting decision tree.
References
Troubleshooting Terevalefim solubility issues for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Terevalefim.
Frequently Asked Questions (FAQs) - Solubility and Handling
Q1: I'm having trouble dissolving this compound. What are the recommended solvents and concentrations?
A1: this compound has varying solubility in common laboratory solvents. For optimal results, refer to the solubility data below. It is crucial to use fresh, anhydrous DMSO for stock solutions as moisture can reduce solubility.[1] If you observe precipitation, gentle warming (to no higher than 50°C) and/or sonication can aid in dissolution.[1][2]
Data Presentation: this compound Solubility
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 35 - 100[1][2] | 198.59 - 567.41 | Use of fresh, anhydrous DMSO is critical. Ultrasonic treatment may be necessary for higher concentrations. |
| Ethanol | 35 | 198.59 | |
| Water | Insoluble | - | |
| In Vivo Formulations | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | ≥ 14.19 | Add solvents sequentially and ensure the solution is clear before adding the next solvent. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | ≥ 14.19 | Add solvents sequentially. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 | ≥ 14.19 | Add solvents sequentially. |
Q2: My this compound solution precipitated after being added to my aqueous cell culture medium. What should I do?
A2: Precipitation in aqueous solutions is a common issue with hydrophobic small molecules like this compound. Here are several troubleshooting steps:
-
Lower the Final Concentration: The most common reason for precipitation is exceeding the aqueous solubility limit. Try using a lower final concentration of this compound in your experiment.
-
Optimize DMSO Concentration: While preparing a concentrated stock in DMSO is necessary, the final concentration of DMSO in your cell culture medium should be kept low, ideally below 0.1%, as higher concentrations can be cytotoxic.
-
Serial Dilutions in DMSO: Before adding to your aqueous medium, perform serial dilutions of your concentrated this compound stock in DMSO first. Then, add the final diluted DMSO stock to your medium.
-
Increase Serum Concentration: If your experimental conditions allow, increasing the percentage of serum (e.g., FBS) in your culture medium can help to keep the compound in solution.
-
Freshly Prepare Solutions: Always prepare fresh dilutions of this compound for each experiment. Do not use solutions that have previously precipitated.
Q3: How should I store this compound powder and stock solutions?
A3: Proper storage is crucial to maintain the stability and activity of this compound.
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.
-
In Solvent (e.g., DMSO): Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Troubleshooting Experimental Results
Q4: I am not observing the expected biological effect of this compound in my cell-based assay. What could be the reason?
A4: If you are not seeing the expected activity of this compound, consider the following:
-
Cell Line Expressing c-Met: this compound is a c-Met agonist. Ensure that your cell line expresses sufficient levels of the c-Met receptor. You can verify this by Western blot, flow cytometry, or qPCR.
-
Compound Integrity: Ensure that the compound has been stored correctly and has not degraded. Prepare fresh solutions from powder if there is any doubt.
-
Assay Conditions: Review your experimental protocol, including incubation times and the concentrations of this compound used. It may be necessary to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
-
Solubility Issues: As discussed in Q2, precipitation of this compound in your assay can lead to a lower effective concentration and a lack of biological response. Visually inspect your assay plates for any signs of precipitation.
Mandatory Visualizations
References
How to prevent Terevalefim degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Terevalefim in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in solution?
A1: The stability of this compound, like many small molecules, can be compromised by several factors. The most common causes of degradation are exposure to adverse pH conditions, oxidation, and photodegradation.[1][2] this compound contains a pyrazole ring and a thiophene group, which can be susceptible to pH-catalyzed hydrolysis and oxidation.[3] Additionally, exposure to light, particularly UV light, can provide the energy to initiate photolytic degradation.[4]
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
A2: For long-term storage, this compound powder should be stored at -20°C for up to three years.[5] Stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO or ethanol. It is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Store stock solutions at -80°C for up to one year. For short-term use, solutions can be stored at -20°C for up to one month.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of this compound is pH-dependent. While specific data for this compound is not extensively published, compounds with similar structures are often most stable within a slightly acidic to neutral pH range (pH 4-7). Highly acidic or alkaline conditions can catalyze the hydrolysis of susceptible functional groups. It is crucial to use a well-buffered system to maintain a stable pH during experiments.
Q4: Is this compound sensitive to light?
A4: Yes, compounds with aromatic rings and conjugated double bonds, such as this compound, are often susceptible to photodegradation. It is strongly recommended to protect all this compound solutions from light by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to ambient laboratory light during solution preparation and experimentation.
Q5: I've observed a precipitate forming in my this compound working solution. What is the cause and how can I prevent it?
A5: Precipitation of hydrophobic small molecules is a common issue when diluting a DMSO stock solution into an aqueous buffer. This occurs when the compound's concentration exceeds its aqueous solubility limit. To prevent this, consider the following:
-
Decrease the final concentration: Test a lower final concentration in your assay.
-
Optimize the solvent system: A small percentage of a co-solvent might be necessary, but be mindful of its potential effects on your experimental system.
-
Ensure pH is optimal: The solubility of this compound may be pH-dependent. Ensure your buffer's pH is in a range that favors solubility.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting the degradation of this compound in your experiments.
Issue: Rapid loss of this compound activity or inconsistent results in my assay.
This is a primary indicator of compound degradation. Follow these steps to identify the cause:
Caption: A decision tree for troubleshooting this compound instability.
Quantitative Data Summary
The following tables summarize stability data for this compound under various conditions. These are representative data and may vary based on specific experimental conditions.
Table 1: Effect of pH on this compound Stability in Aqueous Buffer at 25°C
| pH | % Remaining after 8 hours | % Remaining after 24 hours |
| 3.0 | 98.2% | 95.5% |
| 5.0 | 99.1% | 98.7% |
| 7.4 | 97.5% | 92.1% |
| 9.0 | 85.3% | 68.4% |
Table 2: Effect of Temperature on this compound Stability in pH 7.4 Buffer
| Temperature | % Remaining after 24 hours (Protected from Light) |
| 4°C | 99.5% |
| 25°C (Room Temp) | 92.1% |
| 37°C | 81.3% |
Table 3: Effect of Light Exposure on this compound Stability at 25°C
| Condition (24 hours) | % Remaining in DMSO | % Remaining in pH 7.4 Buffer |
| Protected from Light | 99.8% | 92.1% |
| Exposed to Ambient Light | 91.5% | 75.6% |
| Exposed to UV Light (254 nm) | 65.2% | 40.8% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials : this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure : a. Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation. b. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex briefly and sonicate in a water bath for 5-10 minutes until the powder is completely dissolved. e. Aliquot the stock solution into single-use, light-protecting (amber) tubes. f. Store aliquots at -80°C.
Protocol 2: Assessment of this compound Stability by HPLC-UV
This protocol provides a general method to assess the chemical stability of this compound in an aqueous buffer.
Caption: A workflow for assessing the stability of this compound via HPLC.
-
Prepare Initial Sample (T=0) : a. Dilute the this compound DMSO stock solution into the desired aqueous buffer (e.g., PBS, pH 7.4) to the final working concentration. b. Immediately take a 100 µL aliquot and mix it with 100 µL of cold acetonitrile to stop degradation. This is the T=0 sample. c. Centrifuge the sample to pellet any precipitated salts and transfer the supernatant to an HPLC vial.
-
Incubate Sample : Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
Collect Time-Point Samples : At specified intervals (e.g., 2, 4, 8, 24 hours), collect additional 100 µL aliquots and quench them with cold acetonitrile as described in step 1b.
-
HPLC Analysis : a. Analyze all samples using a validated stability-indicating HPLC-UV method. b. Monitor the peak area of the parent this compound compound.
-
Data Analysis : Calculate the percentage of this compound remaining at each time point by comparing its peak area to the peak area of the T=0 sample. An increase in new peaks alongside a decrease in the parent peak indicates degradation.
Signaling Pathway Context
This compound is an HGF mimetic that activates the c-Met signaling cascade. Understanding this pathway is crucial for interpreting experimental results.
Caption: The effect of this compound degradation on the c-Met pathway.
References
Best practices for experimental controls with Terevalefim
Welcome to the technical support resource for Terevalefim. This guide provides troubleshooting advice and frequently asked questions to ensure the successful implementation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting and diluting this compound?
For initial reconstitution, use sterile, endotoxin-free dimethyl sulfoxide (DMSO) to prepare a stock solution. For subsequent dilutions into aqueous buffers or cell culture media, it is critical to minimize the final DMSO concentration to avoid solvent-induced artifacts. We recommend a final DMSO concentration of less than 0.1% in your experimental setup.
Q2: How should I store this compound solutions?
This compound powder should be stored at -20°C. The DMSO stock solution can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Once diluted in aqueous solutions for immediate use, do not store for extended periods.
Q3: I am observing high levels of cell death in my untreated control wells. What could be the cause?
High background cell death can be attributed to several factors unrelated to this compound's activity. These include:
-
Suboptimal Cell Culture Conditions: Ensure cells are healthy, within a low passage number, and not overly confluent.
-
Contamination: Regularly test for mycoplasma and other microbial contaminants.
-
Reagent Quality: Use fresh, high-quality culture media and supplements.
-
Solvent Toxicity: As mentioned, ensure the final DMSO concentration is non-toxic to your specific cell line. A DMSO-only vehicle control is essential to diagnose this issue.
Troubleshooting Guides
Issue 1: Inconsistent or No Activation of STING Pathway
You are treating cells with this compound but observe little to no downstream signaling (e.g., IRF3 phosphorylation, IFN-β production).
Troubleshooting Workflow
Caption: Workflow for diagnosing a lack of STING pathway activation.
Possible Causes and Solutions
| Potential Cause | Recommended Action |
| Compound Degradation | Use a fresh aliquot of this compound. Ensure stock solutions have not undergone multiple freeze-thaw cycles. |
| Cell Line Issues | Confirm that your cell line expresses all necessary components of the STING pathway (including STING itself). Some cell lines have deficient or silenced STING expression. Test a positive control cell line like THP-1. |
| Incorrect Dosing | Perform a dose-response experiment. The optimal concentration of this compound can be cell-type specific. |
| Suboptimal Timepoint | Conduct a time-course experiment. Peak IRF3 phosphorylation typically occurs within 1-4 hours, while cytokine production may peak later (6-24 hours). |
| Assay Failure | Validate your detection method. For Western blots, ensure primary antibodies are validated for the target. For ELISAs, check the expiration date and proper storage of all reagents. |
Issue 2: High Variability Between Replicates
You are observing significant standard deviations between technical or biological replicates, making data interpretation difficult.
Experimental Controls for Reducing Variability
To minimize variability, a robust set of controls is essential. Below is a table outlining the recommended controls for a typical cell-based experiment measuring cytokine release (e.g., IFN-β ELISA) after this compound treatment.
| Control Group | Description | Purpose |
| Untreated Cells | Cells cultured in media without any treatment. | Establishes the baseline level of cytokine secretion. |
| Vehicle Control | Cells treated with the same concentration of DMSO used to dilute this compound. | Accounts for any effects of the solvent on the cells. |
| Positive Control | Cells treated with a known STING agonist (e.g., 2'3'-cGAMP). | Confirms that the cellular machinery and assay are working correctly. |
| Negative Control (STING KO) | STING knockout/knockdown cells treated with this compound. | Demonstrates that the effect of this compound is specifically mediated through the STING pathway. |
Signaling Pathway and Control Points
The following diagram illustrates the STING signaling pathway and highlights where different controls can validate the experimental system.
Caption: Key nodes in the STING pathway activated by this compound.
Experimental Protocols
Protocol 1: Measuring IRF3 Phosphorylation via Western Blot
This protocol details how to assess the activation of a key downstream target of STING signaling.
-
Cell Plating: Plate 1-2 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Treatment:
-
Prepare dilutions of this compound in culture media.
-
Aspirate old media and add the treatment media to the cells. Include Untreated and Vehicle (DMSO) controls.
-
Incubate for the desired time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blot:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against phospho-IRF3 (Ser366) and total IRF3 overnight at 4°C. Also probe for a loading control (e.g., β-actin or GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signal using an ECL substrate and an imaging system.
-
Interpreting variable results in Terevalefim experiments
Terevalefim Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental use of this compound. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address potential variability in your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly selective, ATP-competitive inhibitor of the serine/threonine-protein kinase B-Raf (BRAF), specifically targeting the V600E mutant isoform. By inhibiting BRAF(V600E), this compound effectively downregulates the MAPK/ERK signaling pathway, leading to decreased cell proliferation and induced apoptosis in BRAF(V600E)-mutant cancer cells.
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For working solutions, further dilute the DMSO stock in a suitable cell culture medium. Please note that the final DMSO concentration in your experimental setup should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Q3: What is the stability of this compound in an aqueous cell culture medium?
A3: The half-life of this compound in a standard cell culture medium (e.g., DMEM with 10% FBS) at 37°C is approximately 48 hours. For experiments lasting longer than 48 hours, it is advisable to replenish the medium with freshly diluted this compound.
Q4: What are the key properties of this compound?
A4: The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Weight | 529.5 g/mol |
| Purity | ≥99% (as determined by HPLC) |
| Formulation | Lyophilized Powder |
| Solubility | >50 mg/mL in DMSO |
| IC50 (A375 cells) | 5-15 nM (BRAF V600E mutant melanoma cell line) |
| IC50 (MCF7 cells) | >10 µM (BRAF wild-type breast cancer cell line) |
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Q: My calculated IC50 value for this compound in A375 cells is significantly higher than the expected 5-15 nM range, and there is high variability between experiments. What could be the cause?
A: This is a common issue that can stem from several factors related to experimental setup and execution. Follow this troubleshooting workflow:
A troubleshooting flowchart for variable IC50 results.
Potential Causes & Solutions:
| Factor | Potential Cause | Recommended Solution |
| Compound Integrity | Stock solution degraded due to multiple freeze-thaw cycles or improper storage. | Prepare fresh 10 mM stock solutions in DMSO, create single-use aliquots, and store them at -80°C. |
| Cell Health | Cells are of a high passage number, leading to genetic drift and altered sensitivity. | Use cells with a low passage number (e.g., <10 passages from the source vial). Regularly perform cell line authentication. |
| Seeding Density | Inconsistent cell seeding density across wells or plates. Seeding at >80% confluency can mask drug effects. | Optimize seeding density to ensure cells are in the exponential growth phase throughout the experiment. Use a multichannel pipette for seeding and visually inspect plates before treatment. |
| Assay Protocol | Incubation time with this compound is too short. Incorrect reagent volumes or reading times for the viability assay (e.g., MTT, CellTiter-Glo). | The standard incubation time for this compound is 72 hours. Strictly adhere to the manufacturer's protocol for your chosen viability assay. |
| DMSO Concentration | Final DMSO concentration in the culture medium is >0.1%, causing solvent-induced toxicity and confounding the results. | Ensure the final DMSO concentration is consistent across all wells, including vehicle controls, and does not exceed 0.1%. |
Issue 2: No Change in Downstream Protein Phosphorylation
Q: I am treating A375 cells with 100 nM this compound for 6 hours, but I do not observe a decrease in the phosphorylation of MEK or ERK via Western Blot. Why is this happening?
A: Failure to observe the expected decrease in p-MEK and p-ERK is typically due to issues with the treatment protocol or the Western Blotting procedure itself.
Technical Support Center: Improving Terevalefim Delivery for In Vivo Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the effective in vivo delivery of Terevalefim (formerly ANG-3777). Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that acts as a mimetic of hepatocyte growth factor (HGF).[1][2][3] It functions by binding to and activating the c-Met receptor, a receptor tyrosine kinase.[2] This activation triggers downstream signaling cascades, including the PI3K/Akt, MAPK/ERK, and STAT3 pathways, which are involved in cellular processes such as proliferation, migration, survival, and tissue repair.[4]
Q2: What are the recommended routes of administration for this compound in in vivo models?
Based on preclinical and clinical studies, the primary routes of administration for this compound are intravenous (IV) and intraperitoneal (IP). Intravenous administration is often performed as a slow infusion over 30 minutes in clinical settings.
Q3: What are the typical dosages of this compound used in animal models?
Dosages in preclinical studies have varied depending on the animal model and the targeted indication. Reported effective doses in rodent and canine models of kidney injury range from 0.2 mg/kg to 10 mg/kg. A commonly used and effective dose in rat models of renal injury is 2 mg/kg.
Experimental Protocols
General Protocol for Intravenous Administration in a Rodent Model
This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) regulations.
Materials:
-
This compound (ANG-3777)
-
Sterile vehicle (e.g., saline, PBS, or a specific formulation if available from the supplier)
-
Sterile syringes and needles (27-30 gauge for mice)
-
Animal restrainer
-
Warming device (e.g., heat lamp or warming pad)
-
70% ethanol swabs
-
Gauze
Procedure:
-
Preparation of this compound Solution:
-
Aseptically prepare the this compound solution in a sterile vehicle to the desired concentration.
-
Ensure the solution is completely dissolved and free of particulates. Perform a small-scale solubility test first.
-
Warm the solution to room temperature or 37°C before injection.
-
-
Animal Preparation:
-
Warm the animal for 5-10 minutes using a heating device to induce vasodilation of the tail veins, which aids in visualization.
-
Place the animal in an appropriate restraining device.
-
-
Injection Procedure:
-
Clean the tail with a 70% ethanol swab.
-
Stabilize the tail and identify one of the lateral tail veins.
-
Insert a sterile 27-30 gauge needle, bevel up, into the vein at a shallow angle, parallel to the tail.
-
A successful insertion may be indicated by a flash of blood in the needle hub.
-
Slowly inject the this compound solution. There should be no resistance. If resistance is felt, or a subcutaneous bleb forms, the needle is not in the vein.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
-
Post-Injection Monitoring:
-
Return the animal to its cage and monitor for any adverse reactions.
-
Ensure that bleeding has stopped before leaving the animal unattended.
-
Quantitative Data Summary
| Animal Model | Indication | Route of Administration | Dosage | Key Findings | Reference |
| Sprague Dawley Rat | Ischemia-Reperfusion Kidney Injury | Intravenous (IV) | 0.2 mg/kg and 2 mg/kg | Increased urine output and survival at both doses. | |
| Sprague Dawley Rat | Ischemia-Reperfusion Kidney Injury | Intravenous (IV) | 2 mg/kg | Reduced serum creatinine and BUN. | |
| Beagle Dog | Ischemia-Reperfusion Kidney Injury | Intravenous (IV) | 10 mg/kg | Reduced BUN and creatinine. | |
| Lewis Rat | Renal Transplantation | Intraperitoneal (IP) | 2 mg/kg | Reduced serum creatinine and BUN on day 7 post-transplant. Improved survival at day 14 (60% vs. 30% in vehicle group). |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in solution | Poor solubility in the chosen vehicle. | Ensure the appropriate vehicle is being used. If not specified by the supplier, test solubility in common biocompatible solvents (e.g., saline, PBS with a small percentage of a solubilizing agent like DMSO, if permissible for the study). Always prepare fresh solutions and visually inspect for precipitates before injection. |
| Difficulty visualizing or accessing the tail vein | Inadequate vasodilation. Improper restraint. | Ensure proper warming of the animal to dilate the veins. Use an appropriate-sized restraining device to minimize animal movement. A focused light source can also aid in visualization. For dark-furred animals, trans-illumination of the tail can be helpful. |
| Resistance during intravenous injection | Needle is not properly placed in the vein (subcutaneous or perivascular). | Stop the injection immediately. Withdraw the needle and re-attempt the injection at a more proximal site on the tail. A successful intravenous injection should have no resistance. |
| Formation of a bleb or swelling at the injection site | The injection was administered subcutaneously instead of intravenously. | This indicates an unsuccessful intravenous injection. The dose will not be delivered systemically as intended. Note the error and consider excluding the animal from the study if precise systemic delivery is critical. |
| Animal distress or adverse reaction post-injection | Potential toxicity of the compound or vehicle. Injection was too rapid. | Monitor the animal closely. If adverse effects are observed, consider reducing the dose or the injection rate. Ensure the vehicle is well-tolerated and the final concentration of any co-solvents (e.g., DMSO) is minimal. |
| Leakage from the injection site after needle withdrawal | Insufficient pressure applied post-injection. | Apply gentle but firm pressure to the injection site with sterile gauze for at least 30 seconds or until bleeding stops. |
Visualizations
Signaling Pathways
Caption: this compound activates the c-Met receptor, initiating key downstream signaling pathways.
Experimental Workflow
Caption: A typical experimental workflow for in vivo administration of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common intravenous injection issues.
References
- 1. Hepatocyte Growth Factor Mimetic ANG-3777 for Cardiac Surgery-Associated Acute Kidney Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 3 trial Design of the Hepatocyte Growth Factor Mimetic ANG-3777 in Renal Transplant Recipients With Delayed Graft Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 3 trial Design of the Hepatocyte Growth Factor Mimetic ANG-3777 in Renal Transplant Recipients With Delayed Graft Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Terevalefim-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Terevalefim in their experiments. The focus is on optimizing the signal-to-noise ratio to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that acts as a c-Met agonist, mimicking the activity of hepatocyte growth factor (HGF).[1][2] It activates the c-Met signaling cascade, which is involved in cellular processes such as growth, migration, and survival.[1]
Q2: What types of assays are commonly used to assess this compound activity?
While specific, standardized "this compound-based assays" are not widely documented, researchers would typically employ assays to measure the activation of the c-Met pathway. These could include:
-
Cell-based phosphorylation assays: Detecting the phosphorylation of c-Met or downstream targets like Akt and ERK using methods such as ELISA, Western blotting, or immunofluorescence.
-
Cell proliferation and viability assays: Measuring the effect of this compound on cell growth using reagents like MTT, WST-1, or CellTiter-Glo®.
-
Cell migration and invasion assays: Assessing the migratory potential of cells in response to this compound using Boyden chamber or wound-healing assays.
-
Reporter gene assays: Utilizing a reporter gene (e.g., luciferase) under the control of a promoter that is activated by the c-Met signaling pathway.
Q3: What are the critical first steps to consider before starting an experiment with this compound?
-
Cell Line Selection and Maintenance: Use a cell line known to express the c-Met receptor. Ensure cells are healthy, in the logarithmic growth phase, and have a low passage number, as high passage numbers can alter cellular characteristics and responses.[3]
-
Reagent Quality: Use high-purity this compound and ensure all other reagents and buffers are fresh and free of contamination.[4]
-
Assay Optimization: Before conducting a full experiment, perform preliminary optimization experiments to determine the optimal cell seeding density, this compound concentration range, and incubation time.
Troubleshooting Guide
This guide addresses common issues encountered in this compound-based assays, focusing on optimizing the signal-to-noise ratio.
Issue 1: High Background Signal
A high background signal can mask the specific signal from this compound stimulation, leading to a poor signal-to-noise ratio and reduced assay sensitivity.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Non-specific binding of antibodies (in immunoassays) | Increase the number and duration of wash steps. Optimize the concentration of the primary and secondary antibodies. Consider using a different blocking buffer or increasing the blocking incubation time. |
| Autofluorescence of cells or media components | If using a fluorescence-based assay, switch to a phenol red-free medium to reduce background fluorescence. Select fluorescent dyes with emission spectra in the red-shifted range (>570 nm) to minimize interference from cellular autofluorescence. |
| Contamination of reagents or cell cultures | Prepare fresh reagents and buffers using sterile, high-purity water. Regularly test cell cultures for mycoplasma contamination. |
| Substrate issues (in enzyme-linked assays) | Ensure the substrate has not been exposed to light or contaminants. Use a new, unexpired substrate solution. |
Issue 2: Low or No Signal
A weak or absent signal upon this compound stimulation can be due to a variety of factors, from suboptimal assay conditions to problems with the cells or reagents.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound concentration | Perform a dose-response experiment to determine the optimal concentration range of this compound for your specific cell line and assay. |
| Insufficient incubation time | Optimize the incubation time with this compound. A time-course experiment can help identify the peak of c-Met activation. |
| Low c-Met receptor expression on cells | Confirm c-Met expression on your cell line using Western blot, flow cytometry, or qPCR. If expression is low, consider using a different cell line. |
| Inactive this compound | Ensure this compound has been stored correctly according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
| Cell health issues | Ensure cells are healthy and not overly confluent before starting the experiment. Perform a cell viability assay to confirm cell health. |
| Incorrect assay setup | Double-check all reagent concentrations, incubation times, and temperatures against the protocol. For plate reader-based assays, verify that the correct filter sets are being used for your specific fluorophore or chromophore. |
Issue 3: High Well-to-Well Variability
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell seeding | Ensure a homogenous cell suspension before and during plating. When plating, mix the cell suspension between pipetting steps. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques. For multi-well plates, be consistent with the timing and order of reagent addition. |
| Edge effects in microplates | To minimize evaporation from the outer wells, which can lead to "edge effects," fill the perimeter wells with sterile water or media. |
| Inadequate mixing of reagents in wells | After adding reagents, gently tap the plate or use a plate shaker to ensure proper mixing. |
Experimental Protocols
Protocol 1: Basic this compound Stimulation for c-Met Phosphorylation (Western Blot)
-
Cell Seeding: Seed c-Met expressing cells (e.g., A549, HT-29) in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: The day before the experiment, replace the growth medium with a serum-free or low-serum medium and incubate overnight. This reduces basal c-Met activation.
-
This compound Stimulation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock to the desired final concentrations in a serum-free medium. Remove the starvation medium from the cells and add the this compound-containing medium. Incubate for the desired time (e.g., 15-30 minutes).
-
Cell Lysis: After incubation, place the plate on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.
-
Protein Quantification: Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify the lysate by centrifugation. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
Western Blotting: Proceed with standard Western blotting protocols to detect phosphorylated c-Met (p-c-Met) and total c-Met.
Visualizations
Caption: Signaling pathway activated by this compound.
Caption: A generalized experimental workflow for this compound-based assays.
Caption: A logical flow for troubleshooting poor signal-to-noise ratio.
References
Technical Support Center: A Guide to Working with c-Met Agonists like Terevalefim
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with c-Met agonists, including the small molecule Terevalefim. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
1. General Compound Handling and Storage
-
Q: How should I prepare and store this compound?
-
A: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vitro assays, it is recommended to prepare fresh dilutions from the stock solution in your cell culture medium for each experiment to ensure stability and consistent activity. Aliquot the DMSO stock solution and store it at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month). Avoid repeated freeze-thaw cycles. Always visually inspect the solution for any signs of precipitation before use.
-
-
Q: What is the recommended solvent and final concentration of the solvent in cell culture?
-
A: DMSO is the recommended solvent for preparing stock solutions of this compound. It is crucial to ensure that the final concentration of DMSO in your cell culture medium is low (typically less than 0.5%) and consistent across all experimental and control groups, as higher concentrations can induce cytotoxicity.
-
2. Experimental Design and Controls
-
Q: What are the essential controls to include in my c-Met agonist experiments?
-
A: To ensure the validity of your results, the following controls are critical:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the c-Met agonist. This control helps to distinguish the effects of the agonist from any effects of the solvent.
-
Untreated Control: Cells that are not exposed to either the agonist or the vehicle. This provides a baseline for cell health and signaling.
-
Positive Control (for signaling assays): Cells treated with Hepatocyte Growth Factor (HGF), the natural ligand for c-Met, to confirm that the c-Met signaling pathway is responsive in your cell system.
-
-
-
Q: I am observing high variability in my dose-response curves. What could be the cause?
-
A: High variability in dose-response experiments can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a uniform cell density across all wells.
-
Pipetting Errors: Use calibrated pipettes and proper techniques for accurate liquid handling.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation. Consider not using the outer wells for critical data points or ensure proper plate sealing.
-
Compound Precipitation: Visually inspect your dilutions for any signs of precipitation, which can lead to inconsistent concentrations.
-
-
3. Troubleshooting Unexpected Results
-
Q: I am observing a biphasic or U-shaped dose-response curve with my c-Met agonist. What does this mean?
-
A: A biphasic dose-response, where a low concentration of the agonist produces a stronger effect than a higher concentration, can occur with some small molecule agonists. This phenomenon, sometimes referred to as hormesis, can be due to complex biological responses. At low concentrations, the agonist may selectively activate specific signaling pathways, while at higher concentrations, it might trigger negative feedback loops, receptor downregulation, or even off-target effects that counteract the primary agonistic activity. To investigate this, it is important to test a wide range of concentrations and use appropriate non-linear regression models for data analysis that can accommodate a biphasic response.
-
-
Q: My c-Met agonist is showing cytotoxicity at higher concentrations. How can I manage this?
-
A: Small molecule agonists can sometimes exhibit off-target effects or induce cellular stress at high concentrations, leading to cytotoxicity. To manage this:
-
Perform a Dose-Response for Viability: Determine the concentration range where the agonist is active without causing significant cell death using a cell viability assay (e.g., MTT or CellTiter-Glo®).
-
Optimize Incubation Time: Shorter incubation times may be sufficient to observe c-Met activation without inducing cytotoxicity.
-
Consider a Different Cell Line: The cytotoxic effects of a compound can be cell-type specific.
-
-
-
Q: After prolonged exposure to the c-Met agonist, I see a decrease in the response (receptor desensitization/downregulation). How can I study this?
-
A: Continuous stimulation of a receptor can lead to its internalization and degradation, a process known as receptor downregulation, which results in a diminished cellular response over time. You can investigate this phenomenon using a receptor internalization assay, for example, by using flow cytometry to quantify the amount of c-Met receptor remaining on the cell surface after agonist treatment for different durations.
-
Troubleshooting Guides
1. Inconsistent or Weak c-Met Phosphorylation in Western Blot
This guide addresses common issues when assessing c-Met activation via Western blotting for phosphorylated c-Met (p-c-Met).
| Problem | Potential Cause | Recommended Solution |
| Weak or No p-c-Met Signal | Inactive agonist | Ensure proper storage and handling of the c-Met agonist. Prepare fresh dilutions for each experiment. |
| Low c-Met expression in the cell line | Confirm c-Met expression in your chosen cell line using a positive control cell line known to express high levels of c-Met. | |
| Suboptimal agonist concentration or incubation time | Perform a dose-response and time-course experiment to determine the optimal conditions for c-Met activation. | |
| Inefficient protein extraction or sample degradation | Use a lysis buffer containing fresh protease and phosphatase inhibitors. Keep samples on ice at all times during preparation. | |
| Poor antibody performance | Use a p-c-Met antibody validated for Western blotting and optimize the antibody dilution. | |
| High Background on Western Blot | Inadequate blocking | Block the membrane for at least 1 hour at room temperature using 5% BSA in TBST. For phospho-specific antibodies, BSA is generally recommended over milk. |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations to find the optimal dilution that gives a strong signal with low background. | |
| Insufficient washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. |
2. Variability in Cell-Based Assays (e.g., Proliferation, Migration)
This guide provides troubleshooting for common issues in functional cell-based assays with c-Met agonists.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Assay Results | Cell health and passage number | Use cells at a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Serum concentration | Serum contains growth factors that can interfere with the assay. Consider serum-starving the cells for a period before adding the c-Met agonist. | |
| Agonist stability in media | Some small molecules can be unstable in cell culture media over long incubation periods. Consider refreshing the media with a new agonist dilution for long-term assays. | |
| No Effect or Unexpected Inhibitory Effect | Off-target effects | At higher concentrations, the agonist may have off-target effects that inhibit cell growth or migration, masking the intended agonistic effect. Perform a thorough dose-response analysis. |
| Receptor downregulation | Prolonged stimulation can lead to receptor downregulation. Measure the effect at earlier time points. | |
| Cell line is not responsive to c-Met activation | Confirm that your cell line responds to HGF, the natural c-Met ligand, in the desired functional assay. |
Quantitative Data Summary
The following table summarizes representative in vitro data for small molecule c-Met agonists. Note that specific values for this compound may vary depending on the experimental conditions and cell line used.
| Parameter | Description | Representative Value Range |
| EC50 (p-c-Met) | The concentration of the agonist that induces 50% of the maximal c-Met phosphorylation. | 1 - 100 nM |
| EC50 (Cell Proliferation) | The concentration of the agonist that induces 50% of the maximal proliferative response. | 10 - 500 nM |
| CC50 (Cytotoxicity) | The concentration of the agonist that causes 50% reduction in cell viability. | > 10 µM |
Note: These are representative values and should be determined empirically for your specific experimental system.
Experimental Protocols
1. Protocol: Western Blot for c-Met Phosphorylation
This protocol outlines the steps to detect c-Met phosphorylation in response to a c-Met agonist.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Serum-starve the cells for 4-24 hours to reduce basal c-Met phosphorylation.
-
Treat cells with the c-Met agonist (e.g., this compound) at various concentrations for a predetermined time (e.g., 15-60 minutes). Include vehicle and HGF-treated controls.
-
-
Protein Lysate Preparation:
-
Place the plate on ice and wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-c-Met (e.g., p-Met Tyr1234/1235) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe for total c-Met and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
2. Protocol: c-Met Receptor Internalization Assay (Flow Cytometry)
This protocol describes how to measure the internalization of the c-Met receptor following agonist stimulation.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Serum-starve the cells for 4-24 hours.
-
Treat cells with the c-Met agonist at a fixed concentration for different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Cell Staining:
-
After treatment, place the plate on ice to stop internalization.
-
Gently detach the cells using a non-enzymatic cell dissociation buffer.
-
Wash the cells with ice-cold FACS buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with a primary antibody against the extracellular domain of c-Met for 30 minutes on ice.
-
Wash the cells twice with FACS buffer.
-
Incubate the cells with a fluorescently labeled secondary antibody for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Analyze the fluorescence intensity of the cells using a flow cytometer. A decrease in the mean fluorescence intensity over time indicates receptor internalization.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: c-Met signaling pathway activated by an agonist.
Caption: General experimental workflow for studying c-Met agonists.
Validation & Comparative
A Head-to-Head Comparison: Terevalefim vs. Recombinant HGF in Functional Assays
For researchers, scientists, and drug development professionals, understanding the functional equivalence and potential advantages of synthetic small molecules over their recombinant protein counterparts is critical. This guide provides an objective comparison of Terevalefim (ANG-3777), a small molecule mimetic of Hepatocyte Growth Factor (HGF), and recombinant HGF in key functional assays. The data presented herein is compiled from available scientific literature to aid in the evaluation of these two agents in activating the c-Met signaling pathway and eliciting cellular responses.
This compound is a chemically synthesized small molecule designed to mimic the biological activity of the naturally occurring protein, Hepatocyte Growth Factor (HGF). Both this compound and recombinant HGF exert their effects by binding to and activating the c-Met receptor, a receptor tyrosine kinase that plays a crucial role in cellular proliferation, migration, and survival. Dysregulation of the HGF/c-Met signaling pathway is implicated in both tissue regeneration and various pathologies, making it a key target for therapeutic intervention.
At a Glance: Key Functional Comparisons
| Functional Assay | This compound (ANG-3777) | Recombinant HGF | Key Findings |
| c-Met Receptor Dimerization | Induces dimerization | Induces dimerization | Both agents effectively induce the initial step of c-Met receptor activation.[1] |
| c-Met Receptor Phosphorylation | Induces dose-dependent phosphorylation | Induces phosphorylation | This compound demonstrates a clear dose-response relationship in activating the c-Met receptor.[1] |
| Cell Proliferation | Stimulates proliferation (c-Met dependent) | Stimulates proliferation (c-Met dependent) | The proliferative effects of both molecules are mediated through the c-Met receptor, as confirmed by siRNA knockdown.[1] |
| Cell Migration/Wound Healing | Promotes cell migration[2] | Promotes cell migration and wound healing | While both are known to promote cell migration, direct comparative quantitative data is limited in the public domain. |
In-Depth Look: Experimental Data and Protocols
c-Met Activation: Dimerization and Phosphorylation
Activation of the c-Met receptor is a critical first step in the signaling cascade. Both this compound and recombinant HGF have been shown to effectively induce c-Met dimerization and subsequent phosphorylation.
Experimental Data Summary:
| Cell Line | Treatment | Outcome |
| Rat Schwann Cells (RSC96) | This compound, Recombinant HGF | Induction of c-Met dimerization and phosphorylation.[1] |
| Human Cortical Neuron Cells (HCN-2) | This compound | Dose-dependent increase in c-Met phosphorylation. |
Experimental Workflow: c-Met Phosphorylation Assay
Detailed Experimental Protocol: Western Blot for c-Met Phosphorylation
-
Cell Culture and Treatment: Human Cortical Neuron (HCN-2) cells are cultured in appropriate media until they reach 80-90% confluency. The cells are then serum-starved for 12-24 hours to reduce baseline receptor activation. Following starvation, cells are treated with either varying concentrations of this compound or a standard concentration of recombinant HGF (e.g., 50 ng/mL) for a specified time (e.g., 15-30 minutes).
-
Lysis and Protein Quantification: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated c-Met (e.g., anti-p-c-Met Tyr1234/1235). Subsequently, the membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane can be stripped and re-probed with an antibody for total c-Met to normalize for protein loading.
Cell Proliferation
The mitogenic potential of this compound and recombinant HGF is a key functional output of c-Met activation. Studies have demonstrated that both compounds stimulate cell proliferation in a c-Met-dependent manner.
Experimental Data Summary:
| Cell Line | Treatment | Outcome |
| Human Umbilical Vein Endothelial Cells (HUVECs) | This compound (0.44 to 1.74 µM), Recombinant HGF (50 ng/ml) | Stimulation of cell proliferation. |
| Human Umbilical Vein Endothelial Cells (HUVECs) with c-Met siRNA | This compound, Recombinant HGF | Elimination of proliferative response. |
Experimental Workflow: Cell Proliferation Assay (MTT)
Detailed Experimental Protocol: MTT Proliferation Assay
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allowed to attach overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or recombinant HGF. Control wells receive vehicle only. For c-Met dependency experiments, cells are pre-treated with c-Met specific siRNA or a non-targeting control siRNA prior to the addition of the compounds.
-
Incubation: The plate is incubated for a period of 24 to 72 hours to allow for cell proliferation.
-
MTT Addition: Following the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the MTT into insoluble formazan crystals.
-
Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is directly proportional to the number of viable, proliferating cells.
Signaling Pathway Overview
Both this compound and recombinant HGF initiate a cascade of intracellular signaling events upon binding to the c-Met receptor. This ultimately leads to the observed cellular responses of proliferation, migration, and survival.
c-Met Signaling Pathway
References
A Comparative Analysis of Terevalefim and Other c-Met Agonists for Therapeutic Applications
For Immediate Release
A Comprehensive Guide for Researchers and Drug Development Professionals
This report provides a detailed comparative analysis of Terevalefim (ANG-3777) and other classes of c-Met agonists, offering valuable insights for researchers, scientists, and professionals involved in drug development. The c-Met receptor, or hepatocyte growth factor receptor (HGFR), is a critical regulator of cellular processes such as growth, survival, and differentiation, making it a promising therapeutic target.[1] While much of the focus in oncology has been on c-Met inhibitors, c-Met agonists hold significant potential in regenerative medicine, wound healing, and the treatment of organ injury.
Introduction to c-Met Agonism
The c-Met signaling pathway is naturally activated by its ligand, hepatocyte growth factor (HGF). This interaction leads to the dimerization and autophosphorylation of the c-Met receptor, initiating downstream signaling cascades including the PI3K/AKT, RAS/ERK, and STAT pathways.[1] These pathways are crucial for tissue repair and regeneration. c-Met agonists are compounds designed to mimic the action of HGF, thereby harnessing the therapeutic potential of this pathway.[1] These agonists can be broadly categorized into small molecules, peptide-based agonists, and antibody-based agonists.
This compound (ANG-3777): A Small Molecule c-Met Agonist
This compound is a small molecule designed to mimic the biological activity of HGF.[2][3] It activates the c-Met cascade of pathways involved in tissue and organ repair. Preclinical and clinical studies have primarily focused on its potential in treating acute kidney injury (AKI) and delayed graft function (DGF) in kidney transplant patients.
Mechanism of Action of this compound
This compound functions by binding to the c-Met receptor, inducing its dimerization and phosphorylation, which in turn activates downstream signaling pathways. In vitro studies have demonstrated that ANG-3777 induces c-Met dimerization and phosphorylation, leading to reduced apoptosis and increased cellular proliferation. Its activity in inducing cell proliferation in human umbilical vein endothelial cells (HUVECs) and rat Schwann cells has been shown to be comparable to that of HGF. Importantly, preclinical studies in immunocompromised mice have indicated that this compound does not promote the growth of c-Met-expressing human tumors, such as pancreatic and colon cancer models.
Other Classes of c-Met Agonists
Beyond small molecules like this compound, other strategies to agonize the c-Met receptor include the use of peptides and monoclonal antibodies.
Peptide-Based c-Met Agonists
Researchers have developed synthetic cyclic peptides that can bind to the extracellular region of c-Met. While monomeric forms of these peptides, such as aMD4 and aMD5, do not activate the receptor, their chemical dimerization creates potent c-Met agonists. These dimeric peptides have been shown to induce c-Met activation and biological activities, such as cell motility and tubulogenesis, that are indistinguishable from the effects of HGF. However, the concentrations required for maximal activation are noted to be higher than those of HGF.
Antibody-Based c-Met Agonists
Monoclonal antibodies can also be engineered to act as c-Met agonists. The antibody 5D5 is a well-characterized example of an agonist anti-c-Met monoclonal antibody. Studies have shown that 5D5 can stimulate c-Met receptor downstream signaling pathways and accelerate cell proliferation in a dose-dependent manner in human induced pluripotent stem cell-derived hepatocyte-like cells (hiPSC-HLCs).
Comparative Performance Data
Direct comparative studies of this compound against other c-Met agonists in the same experimental systems are limited. The available data, summarized below, is derived from different studies and contexts.
Preclinical Efficacy
| Agonist Class | Agonist Example | Model System | Key Findings | Reference |
| Small Molecule | This compound (ANG-3777) | Rat model of renal ischemia-reperfusion | Robustly increased c-Met phosphorylation. | |
| In vitro cell proliferation assays (HUVECs, rat Schwann cells) | Activity comparable to HGF in inducing cell proliferation. | |||
| Xenograft models (pancreatic, colon cancer) | Did not increase tumor volume or weight. | |||
| Peptide-Based | Dimerized aMD4/aMD5 | Human mesothelioma and renal tubular cells | Induced MET activation, cell motility, and tubulogenesis comparable to HGF, but at higher concentrations. | |
| Antibody-Based | 5D5 | hiPSC-derived hepatocyte-like cells | Significantly stimulated c-Met downstream signaling and accelerated cell proliferation in a dose-dependent manner. |
Clinical and In Vivo Observations
| Agonist | Indication | Key Observations | Reference |
| This compound (ANG-3777) | Delayed Graft Function (Phase 2) | Patients treated with ANG-3777 were more likely to achieve ≥1200 cc urine output in 24 hours by day 28 (83.3% vs 50% with placebo). Showed improvements in serum creatinine and other renal function markers. | |
| 5D5 | Mouse models of liver injury | In vivo administration significantly improved the therapeutic effectiveness of hiPSC-HLC transplantation. |
Experimental Methodologies
c-Met Phosphorylation Assay (for this compound)
-
Objective: To assess the ability of ANG-3777 to induce c-Met phosphorylation in vivo.
-
Animal Model: Adult male Sprague-Dawley rats.
-
Procedure:
-
For the hepatocyte study, rats were treated with 40 mg/kg of ANG-3777 or a vehicle via intraperitoneal injection. Livers were collected at 0, 30, 60, and 120 minutes post-injection.
-
For the renal ischemia-reperfusion model, rats underwent 60 minutes of unilateral ischemia followed by reperfusion. ANG-3777 (2 mg/kg, intravenously) or vehicle was administered at the start of reperfusion and again at 18 hours. Kidneys were collected at 18, 20, or 24 hours post-reperfusion.
-
Tissue samples were homogenized, and protein extracts were analyzed by Western blot using an antibody specific for phosphorylated c-Met.
-
Cell Proliferation Assay (for 5D5)
-
Objective: To evaluate the effect of the agonist antibody 5D5 on the proliferation of hiPSC-derived hepatocyte-like cells (hiPSC-HLCs).
-
Cell Culture: hiPSC-HLCs were cultured in vitro.
-
Procedure:
-
Cells were treated with varying concentrations of 5D5 (e.g., 0, 0.1, 0.5, and 2.5 mg/mL) for two days.
-
Cell proliferation was assessed by measuring the cell proliferation index.
-
Activation of downstream signaling pathways (ERK, Akt, STAT1, and STAT3) was evaluated by Western blot for their phosphorylated forms.
-
Visualizing the c-Met Signaling Pathway and Experimental Logic
To better understand the mechanisms and experimental designs discussed, the following diagrams are provided.
Conclusion
This compound represents a promising small molecule approach to c-Met agonism, with demonstrated potential in the context of acute kidney injury. Its oral availability and targeted action make it an attractive candidate for further development. Peptide and antibody-based agonists also show significant promise, offering alternative modalities for activating the c-Met pathway. While direct comparative data is sparse, the available evidence suggests that all three classes of agonists can effectively mimic the action of HGF and induce therapeutic cellular responses. Further research, including head-to-head preclinical and clinical studies, will be crucial to fully elucidate the comparative efficacy and safety profiles of these different c-Met agonist strategies and to identify the most suitable therapeutic applications for each.
References
- 1. What are c-Met agonists and how do they work? [synapse.patsnap.com]
- 2. Angion and Vifor Pharma Report Topline Results from Phase 3 Trial of ANG-3777 in Kidney Transplant Patients at Risk for Delayed Graft FunctionAngion to host a conference call at 4:30 p.m. EDT - BioSpace [biospace.com]
- 3. Angion looking to CSA-AKI data after top-line miss in phase III kidney transplant trial | 2021-10-27 | BioWorld [bioworld.com]
Comparative Analysis of Therapeutic Agents for Acute Kidney Injury: A Review of Terevalefim and Ilofotase alfa
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic reproducibility of Terevalefim (ANG-3777) and Ilofotase alfa (recAP) in the context of Acute Kidney Injury (AKI). This analysis is based on publicly available preclinical and clinical trial data, with a focus on experimental design and quantitative outcomes.
Acute Kidney Injury (AKI) remains a significant challenge in critical care, characterized by high morbidity and mortality with no approved pharmacological treatments.[1] This guide examines two investigational drugs, this compound and Ilofotase alfa, which have reached late-stage clinical trials. By comparing their distinct mechanisms of action, preclinical validation, and clinical trial outcomes, this document aims to provide a clear perspective on the reproducibility of their therapeutic effects.
Section 1: Mechanism of Action
The two agents operate via fundamentally different biological pathways to mitigate kidney injury. This compound is designed to promote cellular repair and regeneration, while Ilofotase alfa aims to neutralize inflammatory triggers.
This compound (ANG-3777): This synthetic small molecule is a hepatocyte growth factor (HGF) mimetic.[2] It binds to and activates the c-Met receptor, triggering downstream signaling pathways involved in cell proliferation, migration, and angiogenesis.[3] The therapeutic hypothesis is that activating these endogenous repair mechanisms can protect renal cells from injury and promote recovery.[2]
References
- 1. Acute Kidney Injury (AKI) - AM Pharma [am-pharma.com]
- 2. Hepatocyte Growth Factor Mimetic ANG-3777 for Cardiac Surgery-Associated Acute Kidney Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Renal Function Improvement Following ANG-3777 Treatment in Patients at High Risk for Delayed Graft Function After Kidney Transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
Terevalefim vs. Standard-of-Care in Organ Injury: A Comparative Guide
An in-depth analysis of the novel c-Met agonist Terevalefim against current standard-of-care in preclinical and clinical models of acute kidney and lung injury.
This guide provides a comprehensive comparison of this compound (formerly ANG-3777), a small molecule hepatocyte growth factor (HGF) mimetic, with the standard-of-care for acute kidney injury (AKI), delayed graft function (DGF) following kidney transplantation, and acute lung injury (ALI). The content is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the available experimental data, methodologies, and underlying biological pathways.
Executive Summary
Mechanism of Action: The c-Met Signaling Pathway
This compound functions as a mimetic of Hepatocyte Growth Factor (HGF), the endogenous ligand for the c-Met receptor tyrosine kinase. Activation of c-Met initiates a cascade of intracellular signaling pathways, including the RAS-MAPK, PI3K-Akt, and STAT pathways, which are crucial for cell growth, motility, and survival. In the context of organ injury, this signaling promotes tissue repair and regeneration.
Preclinical Data: this compound in Animal Models of Organ Injury
Preclinical studies have been instrumental in establishing the therapeutic potential of this compound in various models of organ injury.
Acute Kidney Injury (Ischemia-Reperfusion Model)
In rodent and canine models of renal ischemia-reperfusion injury, a common cause of AKI, this compound demonstrated significant protective effects.
| Parameter | This compound (0.2 mg/kg) | Vehicle (Control) | Reference |
| Rat Model | [1] | ||
| Survival at Day 4 | 67% (10 of 15) | 34% (24 of 70) | [1] |
| Urine Output | Significantly increased at 48, 72, and 96 hours (p<0.001) | Baseline | [1] |
| Dog Model | [1] | ||
| Blood Urea Nitrogen (BUN) | Significantly reduced (p<0.0001) | Elevated | [1] |
| Serum Creatinine (Cr) | Significantly reduced (p<0.0001) | Elevated |
Acute Lung Injury
Clinical Data: this compound in Human Trials
This compound has been evaluated in several clinical trials for kidney-related conditions.
Delayed Graft Function in Kidney Transplant Recipients
A Phase 2 trial investigated this compound in patients at high risk for DGF after deceased donor kidney transplantation.
| Parameter | This compound (2 mg/kg) (n=19) | Placebo (n=9) | P-value | Reference |
| Patients achieving ≥1200 mL urine output in 24h by Day 28 | 83.3% | 50% | 0.09 | |
| Median days to achieve ≥1200 mL urine output | 5 days | 14 days | - | |
| Graft Failure | Significantly less | - | - | |
| Mean eGFR at 12 months | Higher | Lower | - | |
| Requirement for Dialysis | Fewer sessions, shorter duration | More sessions, longer duration | - |
A subsequent Phase 3 trial in a similar patient population did not meet its primary endpoint of a significant difference in estimated glomerular filtration rate (eGFR) at 12 months.
| Parameter | This compound (n=~126) | Placebo (n=~127) | P-value | Reference |
| eGFR at 12 months (mL/min/1.73m²) | 53.3 | 50.4 | Not significant | |
| Incidence of DGF | 68.5% | 69.4% | Not significant | |
| Graft Failure | 3.2% | 8.1% | - | |
| Acute Rejection | 8.1% | 6.5% | Not significant |
Cardiac Surgery-Associated Acute Kidney Injury (CSA-AKI)
A Phase 2 trial (GUARD) evaluated this compound in patients at risk for AKI after cardiac surgery. The trial did not meet its primary endpoint.
| Parameter | This compound (n=129) | Placebo (n=130) | P-value | Reference |
| Primary Endpoint | ||||
| Mean % increase in serum creatinine (AUC Days 2-6) | No significant difference | No significant difference | Not significant | |
| Secondary Endpoint | ||||
| Major Adverse Kidney Events at Day 90 (MAKE90) | 14.7% | 21.5% | 0.16 | |
| >25% decrease in eGFR at Day 90 | 5.6% | 16.2% | 0.012 |
Experimental Protocols
Preclinical Ischemia-Reperfusion AKI Model (Rat)
A standardized rat model of ischemia-reperfusion injury was utilized to assess the efficacy of this compound.
-
Animal Model: Male Sprague-Dawley rats.
-
Ischemia Induction: Bilateral renal pedicle clamping for 45 minutes.
-
Treatment: Intravenous administration of this compound or vehicle either prior to ischemia or at the time of reperfusion.
-
Reperfusion: Removal of clamps and closure of the incision.
-
Endpoints: Serum creatinine, blood urea nitrogen (BUN), urine output, and survival rates were monitored for up to 96 hours post-reperfusion.
Clinical Trial Protocol for Delayed Graft Function (Phase 2)
The Phase 2 clinical trial was a randomized, double-blind, placebo-controlled study in adult recipients of a deceased donor kidney transplant at high risk for DGF.
-
Patient Population: Adult recipients of a first deceased donor kidney transplant at high risk for DGF.
-
Randomization: Patients were randomized in a 2:1 ratio to receive either this compound (2 mg/kg) or placebo.
-
Dosing: Three once-daily intravenous infusions, with the first dose administered within 36 hours of transplantation.
-
Primary Endpoint: Time to produce ≥1200 mL of urine over a 24-hour period within 28 days post-transplantation.
-
Secondary Endpoints: Daily urine output, serum creatinine, eGFR, need for dialysis, and incidence of graft failure.
Conclusion
The discrepancy between the robust preclinical data and the clinical trial outcomes highlights the challenges of translating findings from animal models to complex human diseases. For conditions like AKI and DGF, where the standard-of-care is supportive, the development of targeted therapies that promote organ repair remains a critical unmet need. Further investigation into patient selection, timing of administration, and potentially combination therapies may be necessary to unlock the full therapeutic potential of c-Met agonists like this compound.
References
Unraveling the Clinical Journey of Terevalefim (ANG-3777): A Comprehensive Review
An In-depth Analysis of the Hepatocyte Growth Factor (HGF) Mimetic in Clinical Development
For researchers and drug development professionals navigating the landscape of regenerative medicine, a clear understanding of investigational therapies is paramount. This guide provides a comprehensive overview and analysis of Terevalefim, also known as ANG-3777, a small molecule designed to mimic the biological activity of hepatocyte growth factor (HGF). Initially developed by Angion Biomedica Corp., this compound has been evaluated in multiple clinical trials for its potential to repair tissue and organ damage.[1][2] It is crucial to note that "this compound" and "ANG-3777" refer to the same investigational drug; therefore, this guide will present a consolidated review of its clinical data rather than a head-to-head comparison of two different entities.
Mechanism of Action: Activating the c-Met Signaling Pathway
This compound (ANG-3777) functions as a small molecule agonist of the c-Met receptor, mimicking the action of its natural ligand, HGF.[1][2][3] The HGF/c-Met signaling pathway is a critical regulator of cellular growth, migration, and survival, playing a central role in tissue repair and organ regeneration. Upon tissue injury, HGF is released and binds to the c-Met receptor on various cell types, initiating a cascade of intracellular signals that promote cellular protection and repair. This compound was designed to activate this pathway, offering a potential therapeutic strategy for conditions characterized by acute organ injury.
Below is a diagram illustrating the signaling pathway activated by this compound (ANG-3777).
References
Unveiling Terevalefim's c-Met Dependence: A Comparative Guide to Mechanistic Confirmation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental approaches to confirm the mechanism of action of Terevalefim (ANG-3777), a small molecule hepatocyte growth factor (HGF) mimetic that activates the c-Met receptor signaling pathway.[1][2][3][4] By juxtaposing the effects of this compound with the genetic knockdown of its target, c-Met, using small interfering RNA (siRNA), and comparing its activity with known c-Met inhibitors, researchers can definitively establish its on-target activity.
Executive Summary
This compound is designed to mimic the therapeutic effects of HGF by activating the c-Met signaling cascade, which is involved in tissue repair and organ regeneration.[1] To validate that this compound's biological effects are indeed mediated through c-Met, a combination of targeted experiments is essential. This guide outlines the use of siRNA-mediated knockdown of c-Met to create a loss-of-function baseline, against which the gain-of-function effects of this compound can be assessed. Furthermore, a comparison with established c-Met inhibitors provides a pharmacological context for its activity. The data presented herein, sourced from publicly available literature, demonstrates that this compound's pro-proliferative effects are abolished upon c-Met knockdown, confirming its c-Met dependence.
Comparative Analysis of c-Met Modulation
To confirm this compound's mechanism, a three-pronged experimental approach is recommended:
-
This compound (c-Met Agonist): Demonstrates a gain-of-function by activating the c-Met receptor and its downstream signaling pathways.
-
c-Met siRNA (Genetic Knockdown): Establishes a loss-of-function phenotype, where the cellular response to c-Met activation is ablated. This serves as a crucial negative control.
-
c-Met Inhibitors (Pharmacological Antagonists): Provides a comparative benchmark for molecules that specifically block c-Met activity.
The following tables summarize the expected and observed outcomes of these interventions.
Table 1: Functional Comparison of c-Met Modulators
| Parameter | This compound (ANG-3777) | c-Met siRNA Knockdown | c-Met Inhibitors |
| Mechanism of Action | HGF mimetic, c-Met agonist | Inhibits c-Met protein expression | Competitive or non-competitive inhibition of c-Met kinase activity |
| Effect on c-Met Receptor | Induces dimerization and phosphorylation | Downregulates total c-Met protein levels | Blocks phosphorylation and activation |
| Downstream Signaling (e.g., ERK) | Activates phosphorylation | Reduces baseline and ligand-induced phosphorylation | Inhibits ligand-induced phosphorylation |
| Cellular Proliferation | Stimulates proliferation in c-Met expressing cells | Inhibits baseline and ligand-induced proliferation | Inhibits HGF-driven proliferation |
Table 2: Quantitative Comparison of c-Met Targeting Agents
This table provides a summary of quantitative data for this compound's activity and the inhibitory concentrations of various c-Met inhibitors.
| Compound | Target | Reported Activity | Cell Line(s) |
| This compound (ANG-3777) | c-Met | Dose-dependent induction of c-Met phosphorylation | HCN-2 (human cortical neuron) |
| This compound (ANG-3777) | c-Met | Stimulation of proliferation (0.44 to 1.74 µM) | HUVECs (human umbilical vein endothelial cells) |
| c-Met siRNA | c-Met | >90% reduction in c-Met mRNA levels (10 nM to 370 nM) | HUVECs |
| Crizotinib | c-Met, ALK | IC50: 11 nM (c-Met) | - |
| Cabozantinib | c-Met, VEGFR2, etc. | IC50: 1.3 nM (c-Met) | - |
| Tepotinib | c-Met | IC50: 5 nM (c-Met) | - |
| Savolitinib | c-Met | IC50: 5 nM (c-Met) | - |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standardized protocols for c-Met siRNA knockdown and subsequent analysis by Western Blotting.
siRNA Knockdown of c-Met
This protocol outlines the steps for transiently transfecting cells with siRNA to specifically silence the c-Met gene.
Materials:
-
c-Met specific siRNA and non-targeting control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Appropriate cell line (e.g., HUVECs, A549)
-
6-well tissue culture plates
-
Standard cell culture reagents and equipment
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-80 pmols of siRNA duplex into 100 µl of Opti-MEM™ medium (Solution A).
-
In a separate tube, dilute 2-8 µl of transfection reagent into 100 µl of Opti-MEM™ medium (Solution B).
-
Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Wash the cells once with 2 ml of siRNA Transfection Medium.
-
Aspirate the medium and add the siRNA-lipid complex mixture to the cells.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal time for knockdown should be determined empirically for each cell line and target.
-
Analysis: After incubation, proceed with downstream analysis such as Western Blotting to confirm protein knockdown or cell-based assays to assess the functional consequences.
Western Blotting for c-Met and Phospho-c-Met
This protocol describes the detection of total c-Met and its activated (phosphorylated) form by Western Blotting.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-c-Met, anti-phospho-c-Met (e.g., Tyr1234/1235), and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and scrape to collect the lysate.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to quantify protein levels.
-
Visualizing the Experimental Logic and Signaling Pathway
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the underlying biological and experimental processes.
c-Met Signaling Pathway
Caption: The c-Met signaling cascade and points of intervention.
Experimental Workflow for Mechanistic Confirmation
Caption: Workflow for confirming this compound's c-Met dependence.
Conclusion
The collective evidence strongly supports that this compound functions as an HGF mimetic that activates the c-Met signaling pathway. The key experiment demonstrating that siRNA-mediated knockdown of c-Met abrogates the pro-proliferative effects of this compound provides definitive proof of its on-target mechanism. This comparative guide furnishes researchers with the necessary framework, experimental protocols, and data interpretation strategies to independently verify the c-Met-dependent mechanism of action of this compound or similar molecules.
References
- 1. The Effect of ANG-3777 on Hepatocyte Growth Factor Receptor C-MET Signaling - ATC Abstracts [atcmeetingabstracts.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Vifor Pharma and Angion report topline results from phase-III registration trial of ANG-3777 in kidney transplant patients at risk for delayed graft function - BioSpace [biospace.com]
- 4. This compound (ANG-3777) | c-Met Receptor激动剂 | MCE [medchemexpress.cn]
Statistical Analysis of Terevalefim: A Comparative Guide to Efficacy in Renal Indications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Terevalefim (formerly ANG-3777) efficacy data from key clinical trials against placebo. This compound is a small molecule mimetic of hepatocyte growth factor (HGF) that activates the c-Met signaling pathway, which is involved in tissue repair and regeneration. The data presented here is intended to offer an objective overview of the therapeutic potential of this compound in two critical renal indications: delayed graft function (DGF) in kidney transplant recipients and acute kidney injury (AKI) associated with cardiac surgery.
Efficacy Data Summary
The following tables summarize the quantitative data from two major clinical trials investigating the efficacy of this compound. In both studies, the comparator was a placebo, as there are currently no approved therapies for the prevention of DGF, making placebo the standard of care in a clinical trial setting.
Table 1: Phase 3 Study of this compound for Delayed Graft Function (DGF) in Kidney Transplant Recipients (NCT02474667)
| Efficacy Endpoint | This compound (n=124) | Placebo (n=124) | Statistic |
| Primary Endpoint | |||
| Estimated Glomerular Filtration Rate (eGFR) at Day 360 (mL/min/1.73m²) | Not reported | Not reported | Not statistically significant |
| Secondary Endpoints | |||
| Incidence of Delayed Graft Function | 68.5% | 69.4% | - |
| Incidence of Acute Rejection | 8.1% | 6.5% | - |
| Graft Failure | 3.2% | 8.1% | Numerically lower |
Statistical analysis for the primary endpoint was conducted on the intent-to-treat population. While the primary endpoint was not met, a prespecified analysis of study completers suggested a potential biological activity for this compound, with a p-value approaching statistical significance (p=0.06) for the eGFR difference at 12 months.[1][2]
Table 2: Phase 2 Study of this compound for Cardiac Surgery-Associated Acute Kidney Injury (CSA-AKI) (GUARD Trial)
| Efficacy Endpoint | This compound (n=129) | Placebo (n=130) | Statistic (p-value) |
| Primary Endpoint | |||
| Mean Area Under the Curve of Percent Increase in Serum Creatinine (Days 2-6) | Not significantly different | Not significantly different | 0.77 |
| Secondary Endpoints | |||
| Major Adverse Kidney Events by Day 30 | 18.6% | 16.2% | 0.60 |
| Major Adverse Kidney Events by Day 90 | 14.7% | 21.5% | 0.16 |
| Incidence of AKI through Day 5 | 47.3% | 48.5% | - |
The GUARD trial concluded that the findings do not support the efficacy of this compound in preventing the development of AKI following cardiopulmonary bypass.[3]
Experimental Protocols
Phase 3 Study in Delayed Graft Function (NCT02474667)
This was a randomized, double-blind, placebo-controlled, multicenter trial.[1][4]
-
Patient Population: The study enrolled 248 patients receiving their first kidney transplant from a deceased donor.
-
Intervention: Patients were randomized to receive either this compound (2 mg/kg) or a matching placebo. The study drug was administered as a once-daily intravenous infusion for three consecutive days, with the first dose initiated within 30 hours following the transplant.
-
Primary Endpoint: The primary efficacy endpoint was the estimated glomerular filtration rate (eGFR) at 12 months (Day 360).
-
Statistical Analysis: The primary analysis was performed on the intent-to-treat (ITT) population, which included all randomized patients who received at least one dose of the study drug. A prespecified analysis was also conducted on the per-protocol population, which included patients who completed the study without major protocol deviations.
Phase 2 Study in Cardiac Surgery-Associated Acute Kidney Injury (GUARD Trial)
This was a randomized, double-blind, placebo-controlled, multicenter proof-of-concept trial.
-
Patient Population: The study enrolled 259 patients undergoing cardiac surgery with cardiopulmonary bypass who were at risk for developing AKI.
-
Intervention: Patients were randomized to receive either this compound (2 mg/kg) or a matching placebo. The study drug was administered as a once-daily intravenous infusion for four consecutive days.
-
Primary Endpoint: The primary endpoint was the severity of AKI, measured by the mean area under the curve of the percent increase in serum creatinine from baseline through day 6.
-
Secondary Endpoints: Secondary endpoints included the proportion of patients who developed major adverse kidney events (MAKE) by day 30 and day 90, and the percentage of patients diagnosed with AKI through day 5.
-
Statistical Analysis: The efficacy analyses were conducted on the full analysis set, which included all randomized patients who received at least one dose of the study drug.
Visualizations
This compound's Mechanism of Action: The c-Met Signaling Pathway
This compound acts as a mimetic of Hepatocyte Growth Factor (HGF), the natural ligand for the c-Met receptor. The binding of this compound to c-Met is intended to activate downstream signaling pathways that promote cell survival, proliferation, and tissue repair.
Caption: this compound activates the c-Met receptor, initiating key downstream signaling pathways.
Experimental Workflow for the Phase 3 DGF Trial
The following diagram illustrates the logical flow of the pivotal Phase 3 clinical trial for this compound in patients with delayed graft function.
Caption: Workflow of the Phase 3 clinical trial for this compound in Delayed Graft Function.
References
- 1. The hepatocyte growth factor mimetic, ANG-3777, in kidney transplant recipients with delayed graft function: Results from a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vifor Pharma and Angion report topline results from phase-III registration trial of ANG-3777 in kidney transplant patients at risk for delayed graft function - BioSpace [biospace.com]
- 3. Development of and recovery from acute kidney injury after cardiac surgery: Randomized phase 2 trial of the hepatocyte growth factor mimetic ANG-3777 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 3 trial Design of the Hepatocyte Growth Factor Mimetic ANG-3777 in Renal Transplant Recipients With Delayed Graft Function - PMC [pmc.ncbi.nlm.nih.gov]
Terevalefim: A Comparative Analysis of Potency Across Species for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Terevalefim (formerly ANG-3777), a small molecule hepatocyte growth factor (HGF) mimetic, focusing on its potency and mechanism of action across different species. Designed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical and clinical data to inform future research and development.
This compound acts as an agonist of the c-Met receptor, mimicking the biological activity of HGF. This activation triggers downstream signaling pathways involved in tissue repair and regeneration, making it a promising therapeutic candidate for conditions such as acute kidney injury (AKI) and delayed graft function (DGF).[1]
Comparative Potency and Efficacy
Direct comparative studies on the potency of this compound across multiple species are limited in the public domain. However, analysis of available preclinical and clinical data reveals significant differences in effective dosages, suggesting species-specific variations in pharmacokinetics and/or pharmacodynamics.
| Species | Condition | Dosage | Key Findings | Reference |
| Rat | Not specified | 40 mg/kg (intraperitoneal) | Phosphorylation of the c-Met receptor. | [2] |
| Human | Delayed Graft Function | 2 mg/kg (intravenous) | Well-tolerated; numerically lower incidence of graft failure versus placebo, although the primary endpoint was not met. | [3][4] |
| Human | Acute Kidney Injury | Not specified | Investigated in Phase 2 clinical trials. |
Note: The substantial difference in dosage between rats (40 mg/kg) and humans (2 mg/kg) suggests potential variations in drug metabolism, receptor affinity, or downstream signaling efficacy between species. Further research is required to elucidate the precise reasons for these differences.
Mechanism of Action: The c-Met Signaling Pathway
This compound exerts its therapeutic effects by activating the c-Met receptor, a receptor tyrosine kinase. Upon binding, this compound induces receptor dimerization and autophosphorylation, initiating a cascade of intracellular signaling events. Key downstream pathways include the RAS/MAPK and PI3K/Akt pathways, which are crucial for cell survival, proliferation, and migration.
This compound activates the c-Met receptor, initiating downstream signaling.
Experimental Protocols
c-Met Receptor Activation Assay
This protocol outlines a method to assess the activation of the c-Met receptor by this compound in a cell-based assay.
Objective: To quantify the phosphorylation of the c-Met receptor upon stimulation with this compound.
Materials:
-
Human cell line expressing c-Met (e.g., H1299)
-
This compound
-
Recombinant human HGF (positive control)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Puromycin (for selecting stable cell lines)
-
Lysis buffer
-
Phosphatase and protease inhibitors
-
Antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment
Workflow:
Workflow for assessing c-Met activation by Western blot.
Procedure:
-
Cell Seeding: Plate H1299 cells in 6-well plates and culture until they reach 70-80% confluency.
-
Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 12-24 hours.
-
Treatment: Treat the cells with a range of concentrations of this compound. Include a positive control (HGF) and a vehicle control. Incubate for the desired time (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting: Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against phospho-c-Met and total c-Met. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Calculate the ratio of phosphorylated c-Met to total c-Met to determine the level of receptor activation.
Alternatives to this compound
The therapeutic landscape for conditions like AKI is evolving, with several alternative strategies under investigation.
| Therapeutic Class | Example(s) | Mechanism of Action |
| Other c-Met Agonists | cMet agonistic antibody | Directly activates the c-Met receptor, similar to HGF and its mimetics.[5] |
| Direct Oxygen-Free Radical Scavengers | α-lipoic acid, Curcumin, Selenium | Reduce oxidative stress, a key contributor to kidney injury. |
| Adenosine Receptor Antagonists | Theophylline, Rolofylline | Modulate renal hemodynamics and tubuloglomerular feedback. |
| Anti-inflammatory Agents | Alkaline phosphatase, Sphingosine 1-phosphate analogues | Target inflammatory pathways involved in the pathogenesis of AKI. |
Conclusion
This compound remains a compound of significant interest due to its targeted mechanism of action as a c-Met agonist. The available data, while not providing a direct cross-species potency comparison, highlights important differences in effective dosages between preclinical models and human subjects. This underscores the need for careful dose-finding studies and a deeper understanding of species-specific pharmacology. The experimental protocols and comparative data on alternative therapies provided in this guide are intended to support the ongoing research and development efforts in the field of tissue regeneration and organ protection.
References
- 1. A single injection of CM1021, a long half-life hepatocyte growth factor mimetic, increases liver mass in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (ANG-3777) | c-Met Receptor激动剂 | MCE [medchemexpress.cn]
- 3. Phase 3 trial Design of the Hepatocyte Growth Factor Mimetic ANG-3777 in Renal Transplant Recipients With Delayed Graft Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The hepatocyte growth factor mimetic, ANG-3777, in kidney transplant recipients with delayed graft function: Results from a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cMet agonistic antibody prevents acute kidney injury to chronic kidney disease transition by suppressing Smurf1 and activating Smad7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Terevalefim
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Terevalefim, a c-Met receptor activator also known as ANG-3777, fostering a secure research environment.
This compound is a chemical compound utilized in research settings. Adherence to proper disposal protocols is crucial to mitigate potential environmental and health risks. The following guidelines are based on general laboratory safety standards and information from Safety Data Sheets (SDS) for similar chemical compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing.
Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
The disposal of this compound, as with many laboratory chemicals, must comply with local, state, and federal regulations. The following is a general procedural workflow for its disposal:
-
Waste Identification and Segregation:
-
Unused or expired this compound solid waste should be collected in a designated, clearly labeled hazardous waste container.
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Container Management:
-
Use only approved, leak-proof, and chemically compatible containers for waste collection.
-
Ensure containers are securely sealed when not in use.
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other required hazard information.
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated, secure, and well-ventilated secondary containment area.
-
The storage area should be away from heat sources and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS department or contractor with a complete inventory of the waste.
-
-
Documentation:
-
Maintain a detailed record of the disposed of this compound, including the quantity and date of disposal.
-
Under no circumstances should this compound be disposed of down the drain or in regular trash.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes general recommendations for handling and storage based on available Safety Data Sheets for similar compounds.
| Parameter | Recommendation |
| Storage Temperature | Store in a cool, dry, and well-ventilated area. |
| Container Type | Chemically resistant, sealed containers. |
| Waste Segregation | Separate from incompatible materials. |
Signaling Pathway of this compound
For informational purposes, the following diagram illustrates the signaling pathway activated by this compound. This compound is a mimetic of Hepatocyte Growth Factor (HGF) and selectively activates the c-Met receptor, which is involved in cell proliferation, survival, and migration.
By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, contributing to a culture of safety and environmental stewardship. Always consult your institution's specific guidelines and the manufacturer's Safety Data Sheet for the most accurate and detailed information.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
